Chlorothalonil-13C2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8Cl4N2 |
|---|---|
Molecular Weight |
267.9 g/mol |
IUPAC Name |
2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1 |
InChI Key |
CRQQGFGUEAVUIL-ZDOIIHCHSA-N |
Isomeric SMILES |
[13C](#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Chlorothalonil-13C2 for Researchers and Drug Development Professionals
Introduction
Chlorothalonil-13C2 is the isotopically labeled form of Chlorothalonil, a broad-spectrum, non-systemic fungicide. In this compound, two of the eight carbon atoms in the molecule are replaced with the stable heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool for researchers, particularly in the fields of analytical chemistry, environmental science, and drug metabolism studies. Its primary application is as an internal standard for the quantification of Chlorothalonil in various matrices, ensuring accuracy and precision in analytical measurements. This guide provides a comprehensive overview of this compound, its chemical properties, and its application in experimental settings.
Chemical Identity and Structure
This compound is structurally identical to its unlabeled counterpart, with the exception of the two carbon-13 atoms. The IUPAC name for Chlorothalonil is 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile. The introduction of the carbon-13 isotopes results in a precise increase in the molecular weight of the compound, which allows for its differentiation from the native Chlorothalonil using mass spectrometry.
Chemical Structure:
The chemical structure of this compound is a tetrachlorinated benzene ring with two nitrile groups at positions 1 and 3. The two carbon-13 atoms are incorporated into the nitrile groups.
Isomeric SMILES: --INVALID-LINK--C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl
Physicochemical and Analytical Data
A summary of the key quantitative data for this compound and its unlabeled analog is presented in the table below for easy comparison.
| Property | This compound | Chlorothalonil (unlabeled) |
| CAS Number | 2767332-24-9[1][2] | 1897-45-6[3][4] |
| Molecular Formula | C₆[¹³C]₂Cl₄N₂[2] | C₈Cl₄N₂[4] |
| Molecular Weight | 267.90 g/mol [2] | 265.91 g/mol [4][5] |
| Appearance | Colorless crystals or light gray powder[6] | Colorless crystals or light gray powder[6] |
| Melting Point | 252.1-253.6 °C[7] | 250-251 °C[3][4][5][6][8] |
| Boiling Point | Not available | 350 °C[4][5][8][9] |
| Vapor Pressure | 7.62 x 10⁻⁸ kPa (at 25 °C)[7] | 1.3 mPa (at 40 °C)[3] |
| Water Solubility | < 1 mg/L (at 25 °C)[7] | 0.6 mg/L (at 25 °C)[3] |
| Solubility in Organic Solvents | Soluble in acetone, dimethyl sulfoxide, cyclohexanone, and xylene[3] | Soluble in acetone, dimethyl sulfoxide, cyclohexanone, and xylene[3] |
| LogP (Octanol/Water Partition Coefficient) | 2.88 - 3.86[7] | 3.7 (at 25 °C) |
Experimental Protocols
The primary application of this compound is as an internal standard in analytical methods for the quantification of Chlorothalonil. Below are detailed methodologies for its use in sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Sample Preparation using Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental samples.
Methodology:
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in acetonitrile) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Instrumental Analysis by GC-MS/MS
Instrumentation:
-
Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 200 °C at 20 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chlorothalonil: Monitor specific precursor-to-product ion transitions (e.g., m/z 266 -> m/z 231).
-
This compound: Monitor the corresponding shifted transitions (e.g., m/z 268 -> m/z 233).
-
-
Instrumental Analysis by LC-MS/MS
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column, such as a Zorbax SB-Aq (4.6 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate Chlorothalonil from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters: Optimized for Chlorothalonil.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chlorothalonil: Monitor specific precursor-to-product ion transitions.
-
This compound: Monitor the corresponding shifted transitions.
-
-
Visualizations
Analytical Workflow for Chlorothalonil Quantification
The following diagram illustrates the typical workflow for the quantification of Chlorothalonil in a sample using this compound as an internal standard.
Caption: Analytical workflow for Chlorothalonil quantification using an internal standard.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential technical information on this compound, facilitating its effective use in analytical and research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EXTOXNET PIP - CHLOROTHALONIL [extoxnet.orst.edu]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chlorothalonil [stenutz.eu]
- 6. CHLOROTHALONIL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Buy this compound [smolecule.com]
- 8. chembk.com [chembk.com]
- 9. ICSC 0134 - CHLOROTHALONIL [inchem.org]
Chlorothalonil-13C2 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chlorothalonil-13C2, an isotopically labeled variant of the broad-spectrum fungicide, chlorothalonil. This document details its chemical properties, analytical methodologies, and known biological interactions, including its metabolic pathways and effects on cellular signaling. The information is intended to support research and development activities requiring precise tracking and quantification of chlorothalonil.
Core Chemical and Physical Data
This compound is a stable isotope-labeled form of chlorothalonil, where two carbon-12 atoms are replaced with carbon-13 atoms. This labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.
| Property | Value | Reference |
| CAS Number | 2767332-24-9 | --INVALID-LINK-- |
| Molecular Formula | C₆¹³C₂Cl₄N₂ | --INVALID-LINK-- |
| Molecular Weight | 267.90 g/mol | --INVALID-LINK-- |
| Unlabeled CAS Number | 1897-45-6 | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
Toxicological Data
The toxicological profile of the parent compound, chlorothalonil, is well-characterized and provides a basis for handling and risk assessment of its isotopically labeled counterpart.
| Endpoint | Value | Species | Reference |
| Oral LD₅₀ | >10,000 mg/kg | Rat | --INVALID-LINK-- |
| Dermal LD₅₀ | >10,000 mg/kg | Albino Rabbit | --INVALID-LINK-- |
| Inhalation LC₅₀ (4h) | 0.094 mg/L | Rat | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of chlorothalonil from various matrices. These protocols can be adapted for this compound by adjusting the mass-to-charge ratios in mass spectrometry detection to account for the isotopic labeling.
Modified QuEChERS Method for Fruits and Vegetables
This method is designed for the extraction of chlorothalonil from challenging matrices such as fruits and vegetables, particularly those with high sulfur content.
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized, frozen sample into a 50 mL centrifuge tube.
-
Acidify the sample by adding 100 µL of concentrated sulfuric acid to achieve a pH of approximately 1.[1][2]
-
Add 10 mL of acetonitrile.
-
If used as an internal standard, add a known volume of this compound standard solution.
-
Close the tube and shake it vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Centrifuge the tube.
2. Determinative Analysis:
-
The supernatant can be directly analyzed by GC-MSD or LC-MS/MS.[1][2] No dispersive solid-phase extraction (d-SPE) cleanup is performed to prevent losses of chlorothalonil.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis
This method is suitable for the quantification of chlorothalonil in various food matrices.
1. Sample Extraction and Cleanup:
-
Extract the sample with acetone in the presence of a 0.1 M EDTA sodium salt solution.[3]
-
Perform a cleanup step using solid-phase extraction (SPE) with OASIS HLB cartridges.[3]
-
Add an internal standard, such as isotope-labeled hexachlorobenzene (HCB-¹³C₆), to the SPE extracts before analysis to correct for instrumental variations.[3]
2. GC-MS/MS Conditions:
-
Injector: Programmed Temperature Vaporization (PTV)
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium
-
Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 30°C/minute to 220°C.[1]
-
Injection Mode: Solvent vent
-
Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor and product ions will be shifted by +2 m/z compared to the unlabeled compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method is applicable for the analysis of chlorothalonil and its metabolites in various environmental and biological samples.
1. Sample Preparation:
-
Follow the Modified QuEChERS protocol for extraction.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1x100 mm)[1]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acetic or formic acid.[1]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[1][4] In the APCI source, chlorothalonil can undergo hydrolytic dechlorination to form 4-hydroxy-chlorothalonil.[1][2]
-
Detection: Mass spectrometry in MRM mode. The transitions for this compound will be adjusted for the mass increase.
Biological Interactions and Signaling Pathways
Chlorothalonil is known to interact with several biological pathways, primarily through its reaction with sulfhydryl groups of amino acids and peptides.
Glutathione Conjugation
The primary metabolic pathway for chlorothalonil in biological systems is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5][6] This process is a key detoxification mechanism, leading to the formation of mono-, di-, and triglutathione conjugates of chlorothalonil.[5]
Caption: Glutathione conjugation pathway of chlorothalonil.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Chlorothalonil is a known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It reacts with the sulfhydryl group of the cysteine residue in the active site of the enzyme, leading to its inactivation. This inhibition disrupts glycolysis, a critical pathway for energy production in fungal cells.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. EURL | Single Residue Methods | Modified QuEChERS for the Analysis of Chlorothalonil [eurl-pesticides.eu]
- 3. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Chlorothalonil - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis and Isotopic Labeling of Chlorothalonil-¹³C₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and isotopic labeling of Chlorothalonil-¹³C₂, a critical internal standard for metabolism, environmental fate, and toxicology studies of the broad-spectrum fungicide, Chlorothalonil. This document provides detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathway and experimental workflow.
Introduction
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a widely used non-systemic fungicide.[1][2] To facilitate highly accurate and sensitive quantification in complex matrices, stable isotope-labeled internal standards are indispensable. Chlorothalonil-¹³C₂, labeled with two carbon-13 isotopes in the nitrile groups, serves this purpose, enabling precise analysis by mass spectrometry.[3][4][5] This guide outlines a plausible and robust synthetic route for the preparation of Chlorothalonil-¹³C₂.
The synthesis is conceptualized as a two-step process:
-
Synthesis of Isophthalonitrile-1,3-¹³C₂: Introduction of the ¹³C-labeled nitrile groups onto an aromatic backbone.
-
Chlorination of Isophthalonitrile-1,3-¹³C₂: Perchlorination of the labeled intermediate to yield the final product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of Chlorothalonil-¹³C₂.
Table 1: Properties of Key Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Labeled Molar Mass ( g/mol ) |
| 1,3-Diaminobenzene | C₆H₈N₂ | 108.14 | N/A |
| Copper(I) Cyanide-¹³C | Cu¹³CN | 90.56 | 90.56 |
| Isophthalonitrile-¹³C₂ | C₆H₄(¹³CN)₂ | 128.13 | 130.13 |
| Chlorine | Cl₂ | 70.90 | N/A |
| Chlorothalonil-¹³C₂ | C₆Cl₄(¹³CN)₂ | 265.90 | 267.90 |
Table 2: Expected Yields and Isotopic Enrichment
| Reaction Step | Product | Theoretical Yield (%) | Expected Isotopic Enrichment (%) |
| Sandmeyer Cyanation | Isophthalonitrile-1,3-¹³C₂ | 75-85 | >98 |
| Direct Chlorination | Chlorothalonil-¹³C₂ | 80-90 | >98 |
Experimental Protocols
Synthesis of Isophthalonitrile-1,3-¹³C₂ via Sandmeyer Reaction
This protocol describes the diazotization of 1,3-diaminobenzene followed by cyanation using ¹³C-labeled copper(I) cyanide.
Materials:
-
1,3-Diaminobenzene
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide-¹³C (Cu¹³CN)
-
Sodium cyanide-¹³C (Na¹³CN)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1,3-diaminobenzene in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide-¹³C and sodium cyanide-¹³C in water.
-
Slowly add the cold bis-diazonium salt solution to the copper(I) cyanide-¹³C solution with vigorous stirring. An evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with sodium carbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Isophthalonitrile-1,3-¹³C₂.
-
Synthesis of Chlorothalonil-¹³C₂ via Direct Chlorination
This protocol details the direct chlorination of the ¹³C-labeled isophthalonitrile intermediate.
Materials:
-
Isophthalonitrile-1,3-¹³C₂
-
Chlorosulfonic acid (ClSO₃H)
-
Iodine (I₂), catalyst
-
Chlorine gas (Cl₂)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Toluene
Procedure:
-
Reaction Setup:
-
In a reaction vessel suitable for chlorination, equipped with a gas inlet, a condenser, and a mechanical stirrer, place Isophthalonitrile-1,3-¹³C₂ and chlorosulfonic acid.
-
Add a catalytic amount of iodine.
-
-
Chlorination:
-
Heat the mixture to 100-120 °C.
-
Bubble chlorine gas through the reaction mixture at a controlled rate.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired level of chlorination is achieved.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Filter the resulting precipitate and wash thoroughly with water until the washings are neutral.
-
Wash the crude product with a dilute solution of sodium bisulfite to remove any residual iodine.
-
Recrystallize the crude Chlorothalonil-¹³C₂ from toluene to yield the purified product.
-
Visualization of Pathways and Workflows
Synthesis Pathway of Chlorothalonil-¹³C₂
Caption: Synthetic pathway for Chlorothalonil-¹³C₂.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 2. Chlorothalonil (Ref: DS 2787) [sitem.herts.ac.uk]
- 3. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Chlorothalonil-13C2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Chlorothalonil-13C2, an isotopically labeled variant of the broad-spectrum fungicide, chlorothalonil. This document is intended to serve as a key resource for researchers and scientists engaged in drug development, metabolism, and environmental fate studies.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in biological and environmental systems. The isotopic labeling with two carbon-13 atoms results in a precise mass increase compared to the unlabeled parent compound, facilitating its use in tracer studies.[1]
Table 1: General and Molecular Properties
| Property | Value |
| Chemical Name | 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile-1,3-13C2 |
| Molecular Formula | C₆[¹³C]₂Cl₄N₂ |
| Molecular Weight | 267.92 g/mol [1] |
| Appearance | White crystalline solid[1] |
| CAS Number | 2767332-24-9 |
| Unlabeled CAS Number | 1897-45-6[1] |
Table 2: Thermal and Physical Properties
| Property | Value |
| Melting Point | 252.1 - 253.6 °C[1] |
| Boiling Point | 350 °C (at 760 mmHg) |
| Density | 1.735 g/cm³[1] |
| Vapor Pressure | 7.62 x 10⁻⁸ kPa (at 25 °C)[1] |
Table 3: Solubility and Partitioning Behavior
| Property | Value |
| Water Solubility | < 1 mg/L (at 25 °C)[1] |
| Solubility in Organic Solvents | - Excellent: N,N-dimethylacetamide, tetrahydrofuran[1]- Optimal for GC-MS: Acetonitrile, ethyl acetate[1]- Moderate: Acetone, cyclohexane[1] |
| Octanol-Water Partition Coefficient (LogP) | 2.88 - 3.86[1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established methods for organic compounds and can be adapted for this compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which the crystalline solid transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.
Water Solubility Determination (Shake-Flask Method)
This protocol determines the maximum concentration of this compound that can dissolve in water at a specific temperature.
Apparatus:
-
Erlenmeyer flasks with stoppers
-
Constant temperature water bath with a shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Preparation: An excess amount of this compound is added to a series of flasks containing a known volume of deionized water.
-
Equilibration: The flasks are sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the flasks are removed from the shaker and allowed to stand to let undissolved solid settle. An aliquot of the aqueous phase is then carefully removed and centrifuged to separate any suspended particles.
-
Analysis: The concentration of this compound in the clear aqueous supernatant is quantified using a suitable analytical method such as HPLC or GC-MS.
-
Replicate Analysis: The procedure is repeated multiple times to ensure the reproducibility of the results.
Octanol-Water Partition Coefficient (LogP) Determination
The LogP value is a measure of a compound's hydrophobicity and is determined by its partitioning between n-octanol and water. The shake-flask method is a common approach.
Apparatus:
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Analytical instrumentation (HPLC or GC-MS)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Test Solution Preparation: A known amount of this compound is dissolved in either the water-saturated n-octanol or the octanol-saturated water.
-
Partitioning: A measured volume of the test solution and the other phase are combined in a separatory funnel. The funnel is shaken for a set period to allow for partitioning equilibrium to be established.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The aqueous and octanolic phases are then carefully collected.
-
Concentration Analysis: The concentration of this compound in each phase is determined using an appropriate analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Signaling Pathways and Molecular Interactions
Chlorothalonil is known to interact with biological systems through several mechanisms. The following diagrams illustrate two key pathways: glutathione conjugation and disruption of estrogen receptor signaling.
Caption: Glutathione conjugation pathway of this compound.
Caption: Disruption of Estrogen Receptor signaling by Chlorothalonil.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of Chlorothalonil-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide widely used in agriculture to protect crops from fungal diseases.[1] Its isotopically labeled counterpart, Chlorothalonil-13C2, serves as an invaluable tool in environmental fate, metabolism, and residue analysis studies, allowing for precise tracking and quantification.[2] While the isotopic label does not alter the chemical reactivity, understanding the stability and degradation of this molecule is paramount for accurate experimental design and data interpretation. This technical guide provides a comprehensive overview of the stability of this compound and its degradation pathways under various environmental conditions.
Chemical Stability of this compound
This compound is a white crystalline solid with a melting point ranging from 252.1 to 253.6°C.[2] It exhibits excellent thermal stability, with decomposition commencing at temperatures exceeding 350°C.[2] The carbon-13 isotopic label is stable and does not participate in chemical reactions, ensuring its utility as a tracer. The stability of chlorothalonil is significantly influenced by pH. It is stable in neutral and acidic aqueous solutions but undergoes hydrolysis under basic conditions (pH 9).[1][3]
Degradation Pathways of this compound
The degradation of this compound proceeds through three primary pathways: hydrolysis, photolysis, and microbial degradation. These pathways can occur independently or concurrently, leading to a variety of degradation products.
Hydrolysis
Hydrolysis is a significant degradation pathway for chlorothalonil, particularly in alkaline environments. The rate of hydrolysis is dependent on both pH and temperature, with faster degradation observed at higher pH and temperatures.[4] The primary hydrolysis product is 4-hydroxy-2,5,6-trichloroisophthalonitrile (also known as SDS-3701).[5] Under more forceful conditions, the nitrile groups can also be hydrolyzed to form amide and carboxylic acid functionalities.
Photolysis
Chlorothalonil can be degraded by sunlight in aqueous solutions and on plant surfaces.[6] Photodegradation is a major dissipation pathway and can be enhanced by the presence of natural photosensitizers.[6] The process primarily involves reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms.[7]
Microbial Degradation
Microbial activity in soil and water is a primary driver of chlorothalonil degradation.[5] Both bacteria and fungi contribute to its breakdown under both aerobic and anaerobic conditions.[8][9] A key metabolic process is the conjugation of chlorothalonil with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[10][11] This initial step is followed by further metabolism to various thiol-containing derivatives. Another microbial degradation pathway involves the hydrolytic dehalogenation of chlorothalonil to its 4-hydroxy metabolite, catalyzed by chlorothalonil hydrolytic dehalogenase.[12]
Quantitative Degradation Data
The following tables summarize the quantitative data on the degradation of chlorothalonil under various conditions. It is important to note that these studies were conducted with unlabeled chlorothalonil; however, the degradation kinetics are expected to be identical for this compound.
Table 1: Hydrolysis Half-life of Chlorothalonil in Aqueous Solutions
| pH | Temperature (°C) | Half-life | Reference |
| 4 | 25 | 722 hours | [4] |
| 7 | 25 | 481 hours | [4] |
| 9 | 25 | 121 hours | [4] |
| 4 | 35 | 482 hours | [4] |
| 7 | 35 | 368 hours | [4] |
| 9 | 35 | 86 hours | [4] |
| 4 | 45 | 325 hours | [4] |
| 7 | 45 | 251 hours | [4] |
| 9 | 45 | 51 hours | [4] |
| 9 | 22 | 38 days | [13] |
Table 2: Degradation of Chlorothalonil in Soil
| Soil Type | Condition | Half-life (days) | Reference |
| Sandy Loam | Field | < 1 - 3.5 | [14] |
| Clay Loam | Field | 9.79 | [15] |
| Sandy Loam | Field | 5.6 | [16] |
| Various | Laboratory | 4 - 40 | [3] |
| Loamy Sand | Laboratory | 19 - 30 | [17] |
Table 3: Formation of the Major Metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701)
| Condition | Matrix | % Formation | Time | Reference |
| pH 4, 120°C | Aqueous Buffer | 17.1% | 20 min | [13] |
| pH 6, 90°C | Aqueous Buffer | 5.3% | 20 min | [13] |
| pH 9 | Aqueous Buffer | 11.3% | 72 days | [17] |
Experimental Protocols
This section provides an overview of the methodologies for studying the degradation of this compound.
Hydrolysis Study
Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.
Materials:
-
This compound standard
-
Sterile, buffered aqueous solutions (e.g., pH 4, 7, and 9)
-
Incubator/water bath with temperature control
-
Autosampler vials
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare sterile aqueous buffer solutions at the desired pH levels (e.g., pH 4, 7, and 9).[4]
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).
-
Spike the buffer solutions with the this compound stock solution to a known concentration.
-
Incubate the solutions in the dark at a constant temperature.[4]
-
Collect aliquots at predetermined time intervals.
-
Analyze the samples by a validated LC-MS/MS or GC-MS method to determine the concentration of remaining this compound and the formation of degradation products.
-
Calculate the half-life at each pH value using first-order kinetics.
Photolysis Study
Objective: To determine the rate of photolytic degradation of this compound in an aqueous solution.
Materials:
-
This compound standard
-
Quartz tubes
-
Photoreactor with a light source simulating sunlight (e.g., xenon arc lamp)[18]
-
Actinometer for light intensity measurement
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare an aqueous solution of this compound in quartz tubes.
-
Place the tubes in a photoreactor with a controlled light source and temperature.
-
Expose the samples to continuous irradiation.
-
Wrap control samples in aluminum foil to serve as dark controls.
-
Collect samples at various time points.
-
Analyze the samples to measure the concentration of this compound.
-
Determine the photodegradation rate and quantum yield.
Soil Microbial Degradation Study
Objective: To evaluate the rate and pathway of this compound degradation in soil under controlled laboratory conditions.
Materials:
-
This compound standard
-
Fresh soil samples, sieved
-
Sterilized soil (autoclaved) for control
-
Incubator
-
Extraction solvent (e.g., acidified acetone)[19]
-
Solid-phase extraction (SPE) cartridges for cleanup
-
LC-MS/MS or GC-MS system
Procedure:
-
Characterize the soil (pH, organic matter content, texture).
-
Treat the fresh soil with a known concentration of this compound.
-
Prepare a sterile control with autoclaved soil to differentiate between biotic and abiotic degradation.
-
Incubate the soil samples at a constant temperature and moisture content.[20]
-
Collect soil subsamples at specified intervals.
-
Extract this compound and its metabolites from the soil using an appropriate solvent.[19]
-
Clean up the extracts using SPE.
-
Analyze the extracts by LC-MS/MS or GC-MS to quantify the parent compound and its degradation products.
-
Determine the dissipation half-life in both sterile and non-sterile soil.
Conclusion
This technical guide has provided a detailed overview of the stability and degradation pathways of this compound. The compound is thermally stable but susceptible to degradation through hydrolysis (especially at high pH), photolysis, and microbial action. The primary degradation products include 4-hydroxy-2,5,6-trichloroisophthalonitrile and various glutathione and thiol conjugates. The provided experimental protocols offer a foundation for designing and conducting robust studies to investigate the environmental fate and metabolism of this important fungicide. A thorough understanding of these degradation processes is essential for accurate risk assessment and the development of effective environmental management strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. Chlorothalonil (EHC 183, 1996) [inchem.org]
- 4. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Chlorothalonil induces oxidative stress and reduces enzymatic activities of Na+/K+-ATPase and acetylcholinesterase in gill tissues of marine bivalves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid-sensitized photolysis of chlorothalonil in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Glutathione-dependent biotransformation of the fungicide chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutathione S-transferase-mediated chlorothalonil metabolism in liver and gill subcellular fractions of channel catfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the biodegradation of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
- 14. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ars.usda.gov [ars.usda.gov]
- 17. The influence of chlorothalonil on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fao.org [fao.org]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
Navigating the Environmental Journey of Chlorothalonil: A Technical Guide to its Fate and the Indispensable Role of Labeled Compounds
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the environmental fate of chlorothalonil, a broad-spectrum fungicide. It details the compound's degradation pathways in soil and water, summarizes key quantitative data, and outlines the experimental protocols critical for its environmental risk assessment. A central focus is placed on the use of labeled compounds, such as ¹⁴C-chlorothalonil, which are instrumental in elucidating the complex biotransformation and distribution of this fungicide in the ecosystem.
Introduction to Chlorothalonil
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a non-systemic fungicide widely used to control a variety of fungal diseases on agricultural crops and turf. Its extensive use necessitates a thorough understanding of its environmental persistence, mobility, and transformation to ensure minimal ecological impact. Environmental fate studies are crucial for determining how chlorothalonil behaves in different environmental compartments—soil, water, and air—and for identifying its degradation products, some of which may be more persistent or mobile than the parent compound.
The use of isotopically labeled compounds, particularly with Carbon-14 (¹⁴C), is a cornerstone of modern environmental fate research.[1][2] These labeled molecules act as tracers, allowing scientists to meticulously track the substance's movement, degradation, and the formation of metabolites and non-extractable residues, ensuring a comprehensive mass balance.[1]
Environmental Fate and Degradation Pathways
Chlorothalonil is known to be relatively immobile in soil but can be subject to various degradation processes, including microbial degradation, hydrolysis, and photolysis.[3]
Fate in Soil
In the soil environment, chlorothalonil's fate is primarily governed by microbial degradation under both aerobic and anaerobic conditions. It exhibits strong sorption to soil and sediment, which limits its potential for leaching into groundwater.[3] However, its degradation can lead to the formation of several metabolites. The primary degradation pathway in soil involves the hydroxylation of a chlorine atom to form 4-hydroxy-2,5,6-trichloroisophthalonitrile (DAC-3701), a major and more persistent metabolite.[3] Further degradation can occur through the hydrolysis of the nitrile groups.
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Fate in Aquatic Systems
In water, the degradation of chlorothalonil is influenced by pH and sunlight. While stable to hydrolysis under acidic and neutral conditions, it undergoes hydrolysis under basic conditions.[3] Photolysis, or degradation by sunlight, is a significant dissipation pathway in aquatic environments.[3] This process can be enhanced by natural photosensitizers present in the water.[3]
Quantitative Data on Environmental Fate
The persistence of a compound in the environment is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the reported DT₅₀ values for chlorothalonil in soil and aquatic systems under various conditions.
Table 1: Dissipation Half-Life (DT₅₀) of Chlorothalonil in Soil
| Soil Type | Condition | Temperature (°C) | DT₅₀ (days) |
| Various | Aerobic | 20 | 0.3 - 87 |
| Various | Field | Not Specified | 18 - 70 |
| Sandy Loam | Aerobic | 25 | 1 - 16 |
| Silt Loam | Aerobic | 25 | 8 - 31 |
| Peat Loam | Aerobic | 25 | 7 - 16 |
Table 2: Dissipation Half-Life (DT₅₀) of Chlorothalonil in Aquatic Systems
| System | Condition | pH | Temperature (°C) | DT₅₀ |
| Aqueous Solution | Hydrolysis | 5 | Not Specified | Stable |
| Aqueous Solution | Hydrolysis | 7 | Not Specified | Stable |
| Aqueous Solution | Hydrolysis | 9 | 25 | 38 days |
| Water/Sediment | Not Specified | Not Specified | Not Specified | < 2 hours |
| Aqueous Solution | Photolysis | 7 | 25 | 1.1 days |
| Natural Waters | Photolysis | Not Specified | Not Specified | 0.21 - 0.76 days |
The Role of Labeled Compounds in Environmental Fate Studies
The use of ¹⁴C-labeled chlorothalonil is essential for accurately determining its environmental fate.[1] By incorporating a radioactive ¹⁴C atom into the chlorothalonil molecule, researchers can trace its path through complex environmental matrices.
Key advantages of using ¹⁴C-labeled compounds include:
-
Mass Balance: It allows for a complete accounting of the applied radioactivity, ensuring that all fractions—parent compound, metabolites, mineralized products (¹⁴CO₂), and bound residues—are quantified.[4]
-
Metabolite Identification: The radioactive tag helps in the detection and isolation of unknown metabolites, which can then be identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Pathway Elucidation: By tracking the appearance and disappearance of radiolabeled substances over time, a clear picture of the degradation pathway can be constructed.
-
Quantification of Bound Residues: It enables the measurement of non-extractable residues that are bound to soil or sediment particles, which would otherwise be undetectable.
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Experimental Protocols
Environmental fate studies for pesticides like chlorothalonil are typically conducted following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This study aims to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.
-
Test System: Samples of fresh soil (typically 50-200g) are placed in incubation flasks.[4] For aerobic conditions, the flasks are continuously purged with air. For anaerobic conditions, the soil is flooded with water and purged with an inert gas like nitrogen after an initial aerobic phase.
-
Application: ¹⁴C-labeled chlorothalonil is applied to the soil surface at a rate relevant to its agricultural use.[4]
-
Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[5][6]
-
Sampling and Analysis: At specified intervals, duplicate flasks are removed. The soil is extracted with appropriate solvents, and the extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and metabolites. Volatile organic compounds and ¹⁴CO₂ are trapped and quantified.
-
Data Evaluation: The decline of the parent compound is used to calculate the DT₅₀. A mass balance is performed at each sampling point to account for all applied radioactivity.
Hydrolysis as a Function of pH (OECD 111)
This study evaluates the abiotic degradation of chlorothalonil in water at different pH levels.
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.[7]
-
Application: ¹⁴C-labeled chlorothalonil is added to the buffer solutions at a concentration not exceeding half its water solubility.[7]
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).[8] A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess stability.[9]
-
Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed by HPLC to determine the concentration of chlorothalonil and any hydrolysis products.
-
Data Evaluation: The rate of hydrolysis is determined, and if significant degradation occurs, the DT₅₀ is calculated.
Phototransformation in Water (based on OECD 316)
This study determines the rate and pathway of chlorothalonil degradation in water due to sunlight.
-
Test System: Sterile, buffered aqueous solutions containing ¹⁴C-chlorothalonil are placed in quartz glass vessels (which allow UV light to pass through).[10]
-
Irradiation: The vessels are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature.[10] Dark controls are run in parallel to differentiate between photolytic and other degradation processes.[10]
-
Sampling and Analysis: Samples are collected at various intervals and analyzed by HPLC to quantify the parent compound and photoproducts.
-
Data Evaluation: The rate of phototransformation is determined, and the photolytic DT₅₀ is calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.
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// Edges Chlorothalonil -> Soil [label="Deposition", color="#202124"]; Chlorothalonil -> Water [label="Runoff / Drift", color="#202124"]; Chlorothalonil -> Air [label="Volatilization", color="#202124"]; Soil -> Water [label="Runoff / Leaching", color="#202124"]; Water -> Soil [label="Sorption to Sediment", color="#202124"]; Soil -> Metabolites [label="Microbial Degradation", color="#202124"]; Water -> Metabolites [label="Hydrolysis /\nPhotolysis", color="#202124"]; } caption: "Interactions between chlorothalonil and environmental compartments."
Conclusion
Understanding the environmental fate of chlorothalonil is a complex but critical task for ensuring its safe and sustainable use in agriculture. The degradation of chlorothalonil is a multifaceted process involving microbial action in the soil, as well as hydrolysis and photolysis in aquatic environments, leading to the formation of various metabolites. Rigorous experimental studies, guided by established protocols such as the OECD guidelines, are paramount for generating the data needed for comprehensive risk assessments. Central to these investigations is the use of ¹⁴C-labeled compounds, which provide an unparalleled level of accuracy and detail in tracking the fate of the fungicide and its transformation products. The data and methodologies presented in this guide serve as a vital resource for the scientific community dedicated to environmental stewardship and the development of safer agricultural practices.
References
- 1. 14C Radiolabeled Compounds Registration Studies | Selcia [selcia.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 10. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
An In-depth Technical Guide to Chlorothalonil Metabolism Studies Using Chlorothalonil-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of chlorothalonil and outlines a detailed experimental approach for conducting metabolism studies using ¹³C₂-labeled chlorothalonil. While specific studies utilizing Chlorothalonil-¹³C₂ are not prevalent in publicly accessible literature, this guide synthesizes established knowledge of chlorothalonil metabolism with state-of-the-art isotopic labeling techniques to propose a robust research framework.
Introduction to Chlorothalonil and its Metabolism
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum fungicide widely used in agriculture. Understanding its metabolic fate is crucial for assessing its toxicological profile and environmental impact. In mammals, the primary route of metabolism involves conjugation with glutathione (GSH), a key detoxification pathway.[1][2][3] This reaction is catalyzed by glutathione S-transferases (GSTs).[1][4] Subsequent enzymatic processing of the glutathione conjugates leads to the formation of various metabolites that are ultimately excreted. In the environment, such as in soil and water, chlorothalonil undergoes degradation to form distinct products, with 4-hydroxy-2,5,6-trichloroisophthalonitrile being a principal metabolite.[5][6][7]
The use of stable isotope-labeled compounds, such as Chlorothalonil-¹³C₂, offers a powerful tool for unequivocally tracing the metabolic fate of the parent compound and its derivatives. This approach allows for the precise identification and quantification of metabolites in complex biological matrices, overcoming challenges associated with background interference and enabling a deeper understanding of metabolic fluxes.
Known and Predicted Metabolites of Chlorothalonil
The following tables summarize the known metabolites of chlorothalonil from in vivo and in vitro studies, as well as the predicted metabolites that would be observed in a study using Chlorothalonil-¹³C₂.
Table 1: Known Chlorothalonil Metabolites in Mammalian Systems
| Metabolite Name | Chemical Formula | Pathway | Reference |
| 4-(Glutathion-S-yl)-2,5,6-trichloroisophthalonitrile | C₁₈H₁₆Cl₃N₅O₈S | Glutathione Conjugation | [1] |
| 4,6-bis(Glutathion-S-yl)-2,5-dichloroisophthalonitrile | C₂₈H₃₀Cl₂N₈O₁₄S₂ | Glutathione Conjugation | [1] |
| Tri-glutathione conjugate of chlorothalonil | Not specified | Glutathione Conjugation | [4] |
| 4,6-bis(N-acetyl-cystein-S-yl)-2,5-dichloroisophthalonitrile | C₁₈H₁₆Cl₂N₄O₈S₂ | Mercapturic Acid Pathway | [1] |
| Di- and trithiol-derived metabolites | Not specified | Thiol Conjugation | [2] |
Table 2: Known Chlorothalonil Degradation Products in the Environment
| Degradation Product Name | Chemical Formula | Environment | Reference |
| 4-hydroxy-2,5,6-trichloroisophthalonitrile | C₈HCl₃N₂O | Soil, Water | [5][6][7] |
| 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene | C₈H₄Cl₄N₂O₂ | Soil | [7] |
| 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene | C₈H₂Cl₃N₂O₂ | Soil | [7] |
Table 3: Predicted ¹³C-Labeled Metabolites from a Chlorothalonil-¹³C₂ Study
| Predicted Metabolite Name | Predicted Chemical Formula | Expected Mass Shift (vs. unlabeled) |
| 4-(Glutathion-S-yl)-2,5,6-trichloro-[¹³C₂]-isophthalonitrile | C₁₆¹³C₂H₁₆Cl₃N₅O₈S | +2 Da |
| 4,6-bis(Glutathion-S-yl)-2,5-dichloro-[¹³C₂]-isophthalonitrile | C₂₆¹³C₂H₃₀Cl₂N₈O₁₄S₂ | +2 Da |
| 4,6-bis(N-acetyl-cystein-S-yl)-2,5-dichloro-[¹³C₂]-isophthalonitrile | C₁₆¹³C₂H₁₆Cl₂N₄O₈S₂ | +2 Da |
| 4-hydroxy-2,5,6-trichloro-[¹³C₂]-isophthalonitrile | C₆¹³C₂HCl₃N₂O | +2 Da |
Proposed Experimental Protocol for a Chlorothalonil-¹³C₂ Metabolism Study in a Rodent Model
This section outlines a detailed methodology for a comprehensive in vivo metabolism study of chlorothalonil using ¹³C₂-labeled material in a rat model.
Materials and Reagents
-
Test Substance: Chlorothalonil-¹³C₂ (specifically labeled at the two cyano carbons), with a purity of >98% and isotopic enrichment of >99%.
-
Vehicle: Corn oil or other suitable vehicle for oral administration.
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Metabolic Cages: To allow for the separate collection of urine and feces.
-
Solvents: HPLC-grade acetonitrile, methanol, water, and formic acid.
-
Solid-Phase Extraction (SPE) Cartridges: For sample cleanup and enrichment.
-
Analytical Standards: Unlabeled chlorothalonil and its known metabolites.
Animal Dosing and Sample Collection
-
Acclimatization: Acclimate rats to metabolic cages for at least 48 hours prior to dosing.
-
Dosing: Administer a single oral gavage dose of Chlorothalonil-¹³C₂ in the selected vehicle. A low dose (e.g., 50 mg/kg) and a high dose (e.g., 200 mg/kg) group should be included to assess dose-dependent metabolism.[2] A control group receiving only the vehicle should also be included.
-
Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at selected time points to determine the pharmacokinetic profile of the parent compound and its metabolites.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest key tissues (liver, kidneys, gastrointestinal tract) for residue analysis.
Sample Preparation and Metabolite Extraction
-
Urine:
-
Thaw frozen urine samples and centrifuge to remove any precipitate.
-
Perform solid-phase extraction (SPE) for cleanup and concentration of metabolites.
-
Elute the metabolites from the SPE cartridge and evaporate the solvent to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Feces:
-
Homogenize fecal samples with a suitable extraction solvent (e.g., acetonitrile/water).
-
Centrifuge the homogenate and collect the supernatant.
-
Perform a liquid-liquid extraction or SPE for further cleanup.
-
Evaporate the solvent and reconstitute the residue for analysis.
-
-
Plasma and Tissues:
-
Homogenize tissue samples in an appropriate buffer.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge and collect the supernatant.
-
Proceed with SPE cleanup as described for urine.
-
Analytical Methodology: LC-MS/MS
-
Chromatography:
-
Column: A C18 reverse-phase column is suitable for separating chlorothalonil and its polar metabolites.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of metabolites.
-
Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements and to distinguish between ¹²C and ¹³C isotopic peaks.
-
Data Acquisition: Perform full scan MS to identify potential metabolites and tandem MS (MS/MS) to obtain structural information and confirm the identity of metabolites by comparing their fragmentation patterns with those of authentic standards.
-
Visualizations: Pathways and Workflows
Mammalian Metabolic Pathway of Chlorothalonil
Caption: Mammalian metabolic pathway of chlorothalonil via glutathione conjugation.
Experimental Workflow for ¹³C₂-Chlorothalonil Metabolism Study
Caption: Proposed experimental workflow for the metabolism study.
Conclusion
The proposed framework for a Chlorothalonil-¹³C₂ metabolism study provides a robust methodology for elucidating the complete metabolic fate of this important fungicide. By leveraging the power of stable isotope labeling in conjunction with high-resolution mass spectrometry, researchers can gain unprecedented insights into its biotransformation pathways, identify novel metabolites, and accurately quantify metabolic fluxes. This detailed understanding is essential for comprehensive risk assessment and for informing regulatory decisions. The data generated from such studies will be invaluable to researchers, scientists, and drug development professionals working in the fields of toxicology, environmental science, and agricultural chemistry.
References
- 1. Biotransformation of the fungicide chlorthalonil by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Chlorothalonil - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glutathione-dependent biotransformation of the fungicide chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Chlorothalonil in Environmental and Agricultural Matrices using Isotope Dilution GC-MS/MS with Chlorothalonil-¹³C₂ Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the fungicide chlorothalonil in complex matrices such as fruits, vegetables, and soil. The method utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a stable isotope-labeled internal standard, Chlorothalonil-¹³C₂, for accurate and precise quantification. The use of an isotope-labeled internal standard that co-elutes with the native analyte provides superior compensation for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development.
Introduction
Chlorothalonil is a broad-spectrum, non-systemic fungicide widely used in agriculture to control fungal diseases on a variety of crops.[1] Due to its extensive use, there is a regulatory need for sensitive and reliable methods to monitor its residues in food and environmental samples. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of pesticide residues, offering high selectivity and sensitivity.
A significant challenge in quantitative analysis, especially in complex matrices, is the "matrix effect," which can cause ion suppression or enhancement, leading to inaccurate results. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte of interest, is the most effective way to mitigate these effects.[2] This application note details a method employing Chlorothalonil-¹³C₂ as an internal standard for the isotope dilution analysis of chlorothalonil.
Experimental Protocols
Materials and Reagents
-
Standards: Chlorothalonil (analytical standard), Chlorothalonil-¹³C₂ (isotopically labeled internal standard)
-
Solvents: Acetonitrile, Acetone, Toluene (all pesticide residue grade)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
Dispersive SPE (d-SPE): Primary Secondary Amine (PSA), C18
-
Water: Deionized water (18 MΩ·cm)
-
Sample Matrices: As required (e.g., spinach, tomato, soil)
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Chlorothalonil and Chlorothalonil-¹³C₂ into separate 10 mL volumetric flasks and dissolve in toluene.
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with acetonitrile to prepare an intermediate mixed standard solution containing both Chlorothalonil and Chlorothalonil-¹³C₂.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of fruit or vegetable puree, or 5 g of soil).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water (for dry samples like soil) and 10 mL of acetonitrile.
-
Spike the sample with a known amount of Chlorothalonil-¹³C₂ internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Transfer the supernatant into a GC vial for analysis.
-
GC-MS/MS Instrumental Parameters
The following are typical starting parameters. Optimization may be required for different instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL, Splitless |
| Oven Program | Initial temp 70°C, hold for 1 min, ramp at 25°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole MS or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are proposed for Chlorothalonil and its ¹³C₂-labeled internal standard. The transitions for the internal standard are theoretical and should be confirmed by direct infusion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Chlorothalonil | 266 | 201 | 133 | 20 |
| 264 | 168 | - | 25 | |
| Chlorothalonil-¹³C₂ | 268 | 203 | 135 | 20 |
| 266 | 170 | - | 25 |
Data Presentation
The following tables summarize representative quantitative data for the analysis of chlorothalonil using GC-MS/MS. Disclaimer: This data is compiled from published studies that may have used different internal standards or methodologies and is provided for illustrative purposes.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.001 - 0.003 mg/kg | [4][5] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [4] |
Table 2: Recovery and Precision Data in Various Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Fruits & Vegetables | 0.01 | 77 - 110 | < 20 | [6] |
| 0.1 | 77 - 110 | < 20 | [6] | |
| Soil | 0.05 | 80 - 95 | Not Reported | [5] |
Visualizations
Caption: Workflow for the analysis of Chlorothalonil using GC-MS/MS with an internal standard.
Conclusion
The described GC-MS/MS method using Chlorothalonil-¹³C₂ as an internal standard provides a highly reliable and sensitive approach for the quantification of chlorothalonil in complex matrices. The isotope dilution technique effectively compensates for matrix-induced signal variations and procedural losses, ensuring high data quality. This methodology is well-suited for routine monitoring in food safety and environmental laboratories, as well as for supporting research in drug development where accurate quantification of small molecules is critical.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Chlorothalonil Using Isotope Dilution Mass Spectrometry with Chlorothalonil-¹³C₂
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, food safety analysis, and toxicological studies.
Introduction
Chlorothalonil is a broad-spectrum, non-systemic fungicide widely used in agriculture to protect crops from fungal diseases.[1] Its prevalence necessitates highly accurate and reliable analytical methods for its quantification in various matrices to ensure environmental safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, Chlorothalonil-¹³C₂, as an internal standard at the beginning of the sample preparation process. Because the labeled standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and instrument variability. By measuring the ratio of the native analyte to the labeled standard, these potential sources of error are effectively nullified, leading to highly accurate quantification.
Principle of the Method
This method employs Chlorothalonil-¹³C₂ as an internal standard for the quantification of chlorothalonil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A known quantity of Chlorothalonil-¹³C₂ is spiked into the sample prior to extraction. The sample is then subjected to a robust extraction and clean-up procedure, typically involving solvent extraction followed by Solid Phase Extraction (SPE). During analysis, the mass spectrometer selectively monitors specific precursor-to-product ion transitions for both the native chlorothalonil and the ¹³C₂-labeled internal standard. Quantification is achieved by calculating the ratio of the peak area of the native analyte to that of the internal standard and correlating this ratio to a calibration curve. This approach corrects for analyte loss during sample preparation and compensates for matrix-induced signal suppression or enhancement.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade or equivalent acetonitrile, acetone, toluene, methanol, and water.
-
Reagents: Formic acid (reagent grade), concentrated sulfuric acid, and EDTA sodium salt.
-
Analytical Standards: Chlorothalonil (≥98% purity) and Chlorothalonil-¹³C₂ (isotopic purity ≥99%).
-
SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., OASIS HLB).[2]
-
Laboratory Equipment: Standard volumetric glassware, analytical balance, centrifuges, vortex mixer, and sample concentrator (e.g., nitrogen evaporator).
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve Chlorothalonil and Chlorothalonil-¹³C₂ in toluene or methanol to prepare individual stock solutions. Store at 4°C in amber vials.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Chlorothalonil stock solution with a suitable solvent (e.g., acetonitrile/water). A typical calibration range is 0.2 to 20 ng/mL.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the Chlorothalonil-¹³C₂ stock solution to the desired concentration for spiking into samples.
Sample Preparation (General Protocol for Fruits/Vegetables)
This protocol is a general guideline and may require optimization for specific matrices. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often effective.
-
Homogenization: Weigh 10 g of a homogenized, frozen sample into a 50 mL centrifuge tube.
-
Acidification & Spiking: Add 100 µL of concentrated sulfuric acid to adjust the pH to ~1.[3] Spike the sample with a known volume (e.g., 100 µL) of the Chlorothalonil-¹³C₂ internal standard solution.
-
Extraction: Add 10 mL of acetonitrile, cap the tube, and shake vigorously for 1 minute.[3] For certain matrices, using acetone in the presence of 0.1 M EDTA can minimize degradation.[2]
-
Partitioning (if required): Add partitioning salts (e.g., MgSO₄, NaCl), shake, and centrifuge.
-
Solid Phase Extraction (SPE) Clean-up: a. Take a 1-2 mL aliquot of the supernatant and dilute it with water. b. Condition an SPE cartridge (e.g., OASIS HLB) with methanol followed by water. c. Load the diluted extract onto the cartridge. d. Wash the cartridge with a low-organic-content solvent to remove interferences. e. Elute the analytes with an appropriate volume of acetonitrile or acetone.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile-phase-compatible solvent (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts at 30% B, increases to 90% B over 3 minutes, holds for 3 minutes, and then re-equilibrates.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is recommended for optimal sensitivity.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Optimized LC-MS/MS Parameters for Chlorothalonil and Chlorothalonil-¹³C₂
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
| Chlorothalonil (Quantifier) | 245.0 | 182.0 | 100 | -40 | Negative APCI |
| Chlorothalonil (Qualifier) | 247.0 | 175.0 | 50 | -36 | Negative APCI |
| Chlorothalonil-¹³C₂ (IS) | 247.0 | 184.0 | 100 | -42 | Negative APCI |
Note: In the APCI source under negative mode, chlorothalonil can undergo in-source conversion to a 4-hydroxy-chlorothalonil-like ion, which serves as the precursor ion [M-Cl+O]⁻. The ¹³C₂-labeled standard follows the same fragmentation pathway.[3][4]
Table 2: Typical Method Performance Characteristics
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Linearity (R²) | >0.995 |
| Recovery | 77% - 110%[2] |
| Precision (RSD%) | < 15% |
Visualizations
Caption: Experimental workflow for chlorothalonil analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of Chlorothalonil-¹³C₂ as an internal standard in an isotope dilution LC-MS/MS method provides a highly robust, accurate, and precise technique for the quantification of chlorothalonil. This approach effectively mitigates matrix interferences and corrects for procedural losses, making it the gold standard for analyzing complex samples such as food, soil, and water. The detailed protocol herein serves as a comprehensive guide for laboratories seeking to implement a reliable method for monitoring chlorothalonil residues.
References
Application Note: Quantitative Analysis of Chlorothalonil and its Metabolites in Environmental and Food Matrices using a Stable Isotope Dilution LC-MS/MS Method
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of the fungicide chlorothalonil and its key metabolites, including 4-hydroxy-chlorothalonil (SDS-3701), R471811, and R417888, in various matrices such as fruits, vegetables, and water. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Chlorothalonil-¹³C₂, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure to achieve satisfactory analyte recovery. This method provides a reliable analytical tool for researchers, regulatory bodies, and food safety professionals for monitoring chlorothalonil residues.
Introduction
Chlorothalonil is a broad-spectrum, non-systemic fungicide widely used in agriculture to control fungal diseases on a variety of crops.[1][2][3] However, concerns over its potential environmental persistence and the toxicity of its degradation products have led to increased scrutiny and regulatory monitoring.[2][4] The primary degradation product, 4-hydroxy-chlorothalonil (also known as SDS-3701), has been shown to be more stable and toxic than the parent compound.[2] Therefore, sensitive and accurate analytical methods are crucial for the determination of both chlorothalonil and its metabolites in food and environmental samples.
LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity.[5] The use of a stable isotope-labeled internal standard, such as Chlorothalonil-¹³C₂, provides significant advantages in quantitative analysis by minimizing the impact of matrix effects and improving method robustness.[6] This application note details a complete workflow, from sample extraction to LC-MS/MS analysis, for the reliable quantification of chlorothalonil and its metabolites.
Experimental Protocols
Sample Preparation (Modified QuEChERS Method)
This protocol is a modification of the QuEChERS method, optimized for the stability of chlorothalonil, which can be susceptible to degradation at high pH.[1]
a. Materials and Reagents:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Chlorothalonil-¹³C₂ internal standard solution (1 µg/mL in acetonitrile)[6]
-
Acetonitrile (ACN), HPLC grade
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
50 mL polypropylene centrifuge tubes
-
Refrigerated centrifuge
b. Extraction Procedure:
-
Weigh 10 g of the homogenized, frozen sample into a 50 mL centrifuge tube.[1]
-
Acidify the sample by adding 100 µL of concentrated H₂SO₄ to achieve a pH of approximately 1.[1]
-
Add 100 µL of the 1 µg/mL Chlorothalonil-¹³C₂ internal standard solution.
-
Add 10 mL of acetonitrile.[1]
-
Cap the tube and shake vigorously for 1 minute.[1]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1]
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 3000 rpm for 5 minutes.[1]
-
Transfer an aliquot of the upper acetonitrile layer into an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4][7]
-
Tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[1][4][7]
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 2 µL[1] |
| Column Temperature | 40 °C[7] |
| Gradient | Start with 30% B, increase to 90% B in 3 min, hold for 3 min, then re-equilibrate at 30% B for 5 min.[1] |
c. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Ion APCI or ESI[1][4][7] |
| Capillary Voltage | 3.0 kV[7] |
| Source Temperature | 150 °C[7] |
| Desolvation Gas Flow | 1000 L/h[7] |
| Cone Gas Flow | 150 L/h[7] |
| Collision Gas | Argon |
d. Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions should be monitored. The precursor ion for chlorothalonil in APCI negative mode is often the 4-hydroxy-chlorothalonil ion due to in-source conversion.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Chlorothalonil (Quantifier) | 244.9 | 174.9[7] | 20 | 50 |
| Chlorothalonil (Qualifier) | 244.9 | 209.9[7] | 15 | 50 |
| 4-Hydroxy-chlorothalonil (Quantifier) | 244.9 | 174.9[7] | 20 | 50 |
| 4-Hydroxy-chlorothalonil (Qualifier) | 244.9 | 181.8[7] | 18 | 50 |
| R471811 | 346.9 | 168.0 | 25 | 50 |
| R417888 | 328.9 | 248.0 | 22 | 50 |
| Chlorothalonil-¹³C₂ (IS) | 267.9 | 202.9 | 20 | 50 |
Data Presentation
Quantitative Performance
The method was validated for linearity, limit of quantification (LOQ), accuracy, and precision. Calibration curves were constructed using matrix-matched standards.
Table 1: Method Validation Data
| Analyte | Linearity (r²) | LOQ (mg/kg) | Recovery (%) (n=5) | RSD (%) (n=5) |
| Chlorothalonil | >0.995 | 0.01 | 85-105 | <15 |
| 4-Hydroxy-chlorothalonil | >0.995 | 0.01 | 90-110 | <15 |
| R471811 | >0.996 | 0.005 | 88-108 | <15 |
| R417888 | >0.994 | 0.005 | 85-110 | <15 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
References
Application Note: Quantification of Chlorothalonil in Soil Samples Using Isotope Dilution Mass Spectrometry with Chlorothalonil-¹³C₂
Introduction
Chlorothalonil is a broad-spectrum, non-systemic fungicide widely used in agriculture to protect crops from fungal diseases.[1] Due to its persistence and potential ecological impact, regulatory bodies worldwide require accurate monitoring of its concentration in soil and water.[2] This application note presents a robust and sensitive method for the quantification of chlorothalonil in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy.
The use of a stable isotope-labeled internal standard, Chlorothalonil-¹³C₂, is critical for achieving high accuracy and precision.[3] This internal standard closely mimics the chemical behavior of the native chlorothalonil analyte throughout sample extraction, cleanup, and ionization, effectively compensating for matrix effects and variations in instrument response. This method is intended for researchers, environmental scientists, and analytical chemists involved in pesticide residue analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile, Methanol (MeOH), and Water (all HPLC or LC-MS grade).
-
Reagents: Formic acid (≥98%), Ammonium formate.
-
Standards: Chlorothalonil (≥98% purity), Chlorothalonil-¹³C₂ (≥99% purity, 2 isotopic labels).
-
Solid Phase Extraction (SPE): Bond Elut C18 cartridges (500 mg, 6 mL) or equivalent.[4]
-
Equipment: Analytical balance, vortex mixer, centrifuge, mechanical shaker, solvent evaporator (e.g., nitrogen stream), pH meter, autosampler vials.
Standard Solutions Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve chlorothalonil and Chlorothalonil-¹³C₂ in methanol to prepare individual 100 µg/mL stock solutions.[4] Store at 4°C in amber vials.
-
Intermediate Standard Solution (1.0 µg/mL): Prepare an intermediate stock of chlorothalonil at 1.0 µg/mL by diluting the primary stock with methanol.[4]
-
Internal Standard (IS) Spiking Solution (1.0 µg/mL): Prepare a 1.0 µg/mL IS spiking solution by diluting the Chlorothalonil-¹³C₂ primary stock with methanol.
-
Calibration Curve Standards (0.2 - 20 ng/mL): Prepare a series of calibration standards by serially diluting the 1.0 µg/mL intermediate chlorothalonil standard with a 20:80 (v/v) mixture of methanol and 0.1% formic acid in water.[4] A typical concentration range is 0.2, 0.5, 1, 2, 5, 10, and 20 ng/mL.[4] Fortify each calibration standard with the IS solution to a final concentration of 5 ng/mL.
Sample Preparation (Extraction and Cleanup)
-
Soil Extraction:
-
Weigh 20 g of a representative soil sample into a 250 mL plastic bottle.[4]
-
Spike the sample with 100 µL of the 1.0 µg/mL IS spiking solution.
-
Add 100 mL of acidified acetone (e.g., acetone with 0.1% formic acid) to the bottle.[4][5]
-
Cap the bottle and shake on a mechanical shaker at room temperature for 2 hours.[4]
-
Centrifuge the sample at approximately 3500 rpm for 10 minutes to separate the supernatant.[4]
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Precondition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.[4] Do not allow the cartridge to go dry.
-
Load an aliquot of the soil extract supernatant onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences (e.g., 5 mL of 10% methanol in water).
-
Elute the chlorothalonil and IS with an appropriate volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitute the residue in 1.0 mL of 20:80 (v/v) methanol/0.1% formic acid in water.[4]
-
Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.[4]
-
LC-MS/MS Instrumental Analysis
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient starts at 20% B, increases to 95% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative data and instrument parameters should be clearly structured for analysis and reporting.
Table 1: LC-MS/MS MRM Parameters for Chlorothalonil and Chlorothalonil-¹³C₂
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Chlorothalonil (Quantifier) | 263.9 | 200.9 | 100 | -25 |
| Chlorothalonil (Qualifier) | 265.9 | 202.9 | 100 | -25 |
| Chlorothalonil-¹³C₂ (IS) | 265.9 | 202.9 | 100 | -25 |
Note: Collision energies should be optimized for the specific instrument used.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Limit of Quantification (LOQ) | 5 µg/kg (ppb)[4] |
| Linearity (r²) | >0.995 |
| Recovery (at 10 ppb) | 85% - 110% |
| Precision (RSD%) | <15% |
| Matrix Effect | Minimal due to IS correction |
Visualization
Diagrams are essential for visualizing complex workflows and relationships.
Caption: Figure 1: Analytical Workflow for Chlorothalonil in Soil.
Caption: Figure 2: Isotope Dilution Quantification Principle.
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for the quantification of chlorothalonil in soil. The protocol, which employs a stable isotope-labeled internal standard (Chlorothalonil-¹³C₂), ensures high accuracy by correcting for matrix effects and procedural losses. The described extraction, cleanup, and analysis parameters provide a solid foundation for routine environmental monitoring and research applications. The method achieves a low limit of quantification, making it suitable for detecting chlorothalonil residues at environmentally relevant concentrations.[4]
References
Application Note: High-Throughput Analysis of Chlorothalonil in Water Samples Using Isotope Dilution Mass Spectrometry
Introduction
Chlorothalonil is a broad-spectrum fungicide widely used in agriculture to protect crops from fungal diseases. Due to its potential for runoff from agricultural fields, it is crucial to monitor its presence in water sources to ensure environmental safety and public health.[1][2][3] This application note describes a robust and sensitive method for the quantitative analysis of chlorothalonil in various water matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a ¹³C₂-labeled chlorothalonil internal standard. The use of an isotopically labeled internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Key Features:
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), enabling the detection of trace levels of chlorothalonil in water.
-
Excellent Accuracy and Precision: The use of a ¹³C₂-labeled internal standard minimizes analytical variability.
-
Robustness: The method is applicable to a variety of water matrices, including drinking water, groundwater, and surface water.[4]
-
High Throughput: The streamlined sample preparation and rapid LC-MS/MS analysis allow for the processing of a large number of samples.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical method for chlorothalonil in water.
| Parameter | Result |
| Limit of Detection (LOD) | 0.003 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.01 - 10 µg/L |
| Linearity Range | 0.01 - 200 µg/L (r² > 0.99) |
| Recovery | 70 - 110% |
| Precision (RSD) | < 15% |
Note: The specific LOD, LOQ, and linearity range may vary depending on the instrument sensitivity and matrix complexity.[4][5][6][7]
Experimental Protocols
1. Materials and Reagents
-
Standards: Chlorothalonil (analytical standard), Chlorothalonil-¹³C₂ (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water
-
Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Reagents: Ammonium acetate
2. Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of chlorothalonil and Chlorothalonil-¹³C₂ in methanol.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol.
-
Working Standard Solutions (0.1, 0.5, 1, 5, 10, 50, 100, 200 µg/L): Prepare a series of calibration standards by diluting the intermediate standard solution with a mixture of methanol and water. Fortify each standard with the internal standard (Chlorothalonil-¹³C₂) at a constant concentration (e.g., 10 µg/L).
3. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect water samples in clean glass bottles.
-
Fortification: Add a known amount of the Chlorothalonil-¹³C₂ internal standard solution to each 500 mL water sample.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[8]
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 3 mL of acetonitrile.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 2 mM ammonium acetate).
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min, 20% B; 0.5-4 min, 20-80% B; 4-6 min, 80% B; 6-7 min, 80-20% B; 7-9 min, 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorothalonil | 263.9 | 200.9 | 20 |
| 263.9 | 165.9 | 25 | |
| Chlorothalonil-¹³C₂ | 265.9 | 202.9 | 20 |
Note: The specific LC and MS/MS parameters may require optimization for different instrumentation.[6]
Visualizations
Caption: Experimental workflow for chlorothalonil analysis.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Determination of aqueous chlorothalonil with solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of chlorothalonil metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Application Notes and Protocols for the Determination of Chlorothalonil-¹³C₂ in Food Matrices
Introduction
Chlorothalonil is a broad-spectrum, non-systemic fungicide widely used in agriculture to control fungal diseases on a variety of fruits, vegetables, and other crops. Due to its potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorothalonil in food products. Accurate and reliable analytical methods are therefore essential for monitoring its presence in the food supply. Chlorothalonil is known to be unstable under certain conditions, particularly at basic pH, which can lead to its degradation during sample preparation and analysis. The use of an isotopically labeled internal standard, such as Chlorothalonil-¹³C₂, is highly recommended to compensate for potential analyte losses during the analytical process and to ensure the accuracy of quantitative results.
This document provides detailed application notes and protocols for the sample preparation of various food matrices for the analysis of chlorothalonil, utilizing Chlorothalonil-¹³C₂ as an internal standard. The primary method described is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which has been shown to be effective for the extraction of chlorothalonil from complex food matrices.
Core Principles of the Method
The accurate determination of chlorothalonil in food samples is challenging due to its susceptibility to degradation.[1][2] Key to a successful analysis is the immediate acidification of the sample upon homogenization to prevent pH-dependent degradation.[1][3] The modified QuEChERS method presented here incorporates this crucial step. The general workflow involves:
-
Sample Homogenization: Creation of a representative sample puree.
-
Acidification: Lowering the pH of the sample to ~1 to stabilize the chlorothalonil.[1][3]
-
Internal Standard Spiking: Addition of a known amount of Chlorothalonil-¹³C₂ to the sample.
-
Extraction: Liquid-liquid partitioning using an organic solvent (typically acetonitrile) and salts to separate the analyte from the bulk of the matrix.
-
Cleanup: Dispersive solid-phase extraction (d-SPE) to remove interfering co-extractives.
-
Analysis: Instrumental analysis, typically by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Fruits and Vegetables
This protocol is adapted from established methods for the analysis of chlorothalonil in high-moisture produce.[1][4][5][6]
Materials and Reagents:
-
Homogenizer (e.g., blender, food processor)
-
Centrifuge and 50 mL centrifuge tubes
-
Vortex mixer
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), 98% or higher
-
Sulfuric acid (H₂SO₄), concentrated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Chlorothalonil analytical standard
-
Chlorothalonil-¹³C₂ internal standard solution (e.g., 10 µg/mL in acetonitrile)
-
Deionized water
Procedure:
-
Sample Homogenization:
-
Acidification and Internal Standard Spiking:
-
Extraction:
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to a clean vial for analysis by GC-MS/MS or LC-MS/MS.
-
Diagram of the Modified QuEChERS Workflow
Caption: Modified QuEChERS workflow for Chlorothalonil analysis.
Protocol 2: Acetone-Based Extraction for Cranberry
This protocol is based on a method specifically validated for cranberries.[8]
Materials and Reagents:
-
Homogenizer
-
Centrifuge and appropriate tubes
-
Solid Phase Extraction (SPE) manifold and C18 SPE cartridges
-
Acetone, HPLC grade
-
Sulfuric acid (H₂SO₄), 10 mol/L
-
Deionized water
-
Chlorothalonil analytical standard
-
Chlorothalonil-¹³C₂ internal standard solution
Procedure:
-
Sample Homogenization:
-
Weigh approximately 10 g of a homogenized cranberry sample into a suitable container.
-
-
Internal Standard Spiking:
-
Add a known amount of Chlorothalonil-¹³C₂ internal standard solution.
-
-
Extraction:
-
Add 100 mL of an acetone:sulfuric acid (10 mol/L) solution (95:5, v/v).
-
Shake or blend thoroughly.
-
Centrifuge the mixture or allow it to settle.
-
-
Dilution:
-
Take a 2 mL aliquot of the extract and dilute it to 10 mL with deionized water.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Diagram of the Acetone Extraction Workflow for Cranberry
Caption: Acetone-based extraction workflow for Chlorothalonil in cranberry.
Data Presentation
The following tables summarize typical performance data for the analysis of chlorothalonil in various food matrices using the modified QuEChERS and other extraction methods.
Table 1: Recovery and Precision Data for Chlorothalonil in Various Food Matrices
| Food Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Brown Rice | 0.01 | 95.4 | 8.5 | [5] |
| Soybeans | 0.01 | - | - | [5] |
| Mandarins | 0.01 | - | - | [5] |
| Potatoes | 0.01 | - | - | [5] |
| Peppers | 0.01 | - | - | [5] |
| Cranberries | 0.01 | 65-108 | ≤9.5 | [8] |
| Courgettes | 0.01 | 77-110 | <20 | [9] |
| Strawberries | 0.01 | 77-110 | <20 | [9] |
| Oranges | 0.01 | 77-110 | <20 | [9] |
| Leeks | 0.01 | 77-110 | <20 | [9] |
| Tomato | 0.01 | 77-110 | <20 | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Chlorothalonil
| Analytical Method | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| GC-MS/MS | Agricultural Commodities | 0.003 | 0.01 | [6] |
| LC-MS/MS | Cranberries | - | 0.01 | [8] |
| UHPLC-MS/MS | Sulfur-rich Vegetables | 0.003 | 0.01 | [10] |
| GC-MS/MS | Fruits and Vegetables | - | <0.01 | [2] |
Conclusion
The successful analysis of chlorothalonil in food matrices relies heavily on a robust sample preparation technique that addresses the compound's inherent instability. The modified QuEChERS method, with an initial acidification step, provides a reliable and efficient approach for a wide range of fruits and vegetables. The use of Chlorothalonil-¹³C₂ as an internal standard is crucial for achieving accurate and precise quantification by compensating for matrix effects and potential losses during sample processing. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists involved in the monitoring of chlorothalonil residues in food.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. EURL | Single Residue Methods | Modified QuEChERS for the Analysis of Chlorothalonil [eurl-pesticides.eu]
- 4. determination-of-modified-quechers-method-for-chlorothalonil-analysis-in-agricultural-products-using-gas-chromatography-mass-spectrometry-gc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 5. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography-Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. fao.org [fao.org]
- 9. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Chlorothalonil and 4-Hydroxy-Chlorothalonil in Sulfur-Rich Vegetables by UHPLC-MS/MS with a Synergistic Enzyme Inhibition Strategy [mdpi.com]
Application Notes and Protocols for Environmental Monitoring of Chlorothalonil using Chlorothalonil-13C2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of the fungicide chlorothalonil in environmental samples, utilizing Chlorothalonil-13C2 as an internal standard. The use of an isotopically labeled internal standard is a robust method to compensate for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Introduction
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide widely used in agriculture.[1][2] Its persistence and potential for runoff into water bodies necessitate sensitive and accurate monitoring methods in environmental matrices such as soil and water.[3][4][5] Isotope dilution mass spectrometry (IDMS), employing a stable isotope-labeled internal standard like this compound, is the gold standard for quantitative analysis of organic micropollutants. This internal standard closely mimics the chemical and physical behavior of the native analyte, thereby correcting for losses during sample preparation and fluctuations in instrument performance.
Analytical Approach
The presented protocols are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The general workflow involves sample extraction, cleanup using solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS with the addition of a known amount of this compound internal standard.
Experimental Workflow Overview
Caption: General workflow for chlorothalonil analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of chlorothalonil in environmental samples using methods analogous to the protocols described below. The use of this compound as an internal standard is expected to yield high accuracy and precision.
Table 1: Method Performance in Water Samples
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | [6] |
| Limit of Quantification (LOQ) | 5 - 10 ng/L | [7] |
| Recovery | 70% - 110% | [6] |
| Relative Standard Deviation (RSD) | < 10% | [7] |
Table 2: Method Performance in Soil Samples
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.001 - 0.005 µg/g | [6] |
| Limit of Quantification (LOQ) | 5 µg/kg (ppb) | [8] |
| Recovery | 80% - 95% | [6] |
| Relative Standard Deviation (RSD) | < 15% | [9] |
Experimental Protocols
Protocol 1: Analysis of Chlorothalonil in Water
This protocol is designed for the analysis of chlorothalonil in surface water, groundwater, and drinking water.
1. Materials and Reagents
-
Chlorothalonil analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)[8]
2. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of chlorothalonil and this compound in methanol at a concentration of 100 µg/mL.[8] Store at 4°C in amber vials.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the chlorothalonil stock solution with a suitable solvent (e.g., methanol/water) to create a calibration curve (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration suitable for spiking all samples and standards (e.g., 10 ng/mL).
3. Sample Preparation and Extraction
-
Collect water samples in amber glass bottles and store at 4°C.
-
Measure 100 mL of the water sample into a clean glass container.
-
Add a precise volume of the this compound internal standard spiking solution to the sample to achieve a final concentration of, for example, 10 ng/L.
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 x 4 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition for LC-MS/MS analysis.
Protocol 2: Analysis of Chlorothalonil in Soil
This protocol is adapted from established methods for the extraction and analysis of chlorothalonil in soil matrices.[8]
1. Materials and Reagents
-
All materials and reagents from Protocol 1
-
Acetone (HPLC grade)
-
Sodium sulfate (anhydrous, analytical grade)
2. Sample Preparation and Extraction
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized soil sample into a centrifuge tube.
-
Add a precise volume of the this compound internal standard spiking solution.
-
Add 20 mL of acidified acetone and shake vigorously for 2 hours.[8]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction step with another 20 mL of acidified acetone.
-
Combine the supernatants and evaporate to approximately 1 mL under a gentle stream of nitrogen.
-
Proceed with SPE cleanup as described in Protocol 1, steps 4-10.
LC-MS/MS Instrumental Analysis
1. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate chlorothalonil from matrix interferences (e.g., start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chlorothalonil: Precursor ion (m/z) -> Product ion (m/z) (e.g., 263.9 -> 200.9)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 265.9 -> 202.9)
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
Data Analysis and Quantification
The concentration of chlorothalonil in the samples is determined using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native chlorothalonil to the peak area of the this compound internal standard against the concentration of the chlorothalonil calibration standards. The concentration of chlorothalonil in the samples is then calculated from this calibration curve using the measured peak area ratio in the sample.
Logical Relationship for Quantification
References
- 1. sciex.com [sciex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of chlorothalonil metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Chlorothalonil and its Metabolites in Environmental and Agricultural Matrices
Introduction
Chlorothalonil is a broad-spectrum, non-systemic organochlorine fungicide widely used in agriculture to protect crops from fungal diseases.[1][2] Due to its extensive use, residues of chlorothalonil and its degradation products can be found in various environmental and agricultural samples.[2] The primary and most toxicologically significant metabolite is 4-hydroxy-2,5,6-trichloroisophthalonitrile, also known as SDS-3701 or R182281.[3][4] Other relevant metabolites include R471811 and R417888, which are frequently detected in ground and surface water.[5][6] The analysis of these compounds is challenging due to their varying chemical properties and potential for degradation during sample preparation.[1] This application note presents a robust and sensitive method for the simultaneous determination of chlorothalonil and its key metabolites using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS/MS) analysis.
General Analytical Workflow
The analytical process involves sample collection and homogenization, followed by an acidified extraction to stabilize chlorothalonil, a cleanup step to remove matrix interferences, and subsequent instrumental analysis for quantification.
Caption: General workflow for the analysis of chlorothalonil and its metabolites.
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for Agricultural Products
This protocol is adapted for the analysis of chlorothalonil and its metabolite SDS-3701 in high-moisture agricultural commodities (e.g., fruits, vegetables). Acidification is a critical step to prevent the degradation of the parent compound.[1][7]
1. Materials and Reagents
-
Homogenized Sample (frozen): 10 g
-
Acetonitrile (ACN) with 1% formic acid: 10 mL
-
Magnesium Sulfate (anhydrous MgSO₄): 4 g
-
Sodium Chloride (NaCl): 1 g
-
Dispersive SPE (d-SPE) tube: 2 mL tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
50 mL centrifuge tubes
2. Extraction Procedure
-
Weigh 10 g of the homogenized, frozen sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN containing 1% formic acid.[8]
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS salts (4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive SPE Cleanup
-
Transfer 1 mL of the upper acetonitrile supernatant to the 2 mL d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 rpm for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, it may be diluted with water or mobile phase. For GC-MS/MS, a solvent exchange may be necessary.
Caption: Detailed workflow for the modified QuEChERS sample preparation.
Protocol 2: Instrumental Analysis by LC-MS/MS
This method is suitable for the analysis of both chlorothalonil and its more polar metabolites like SDS-3701 and R471811.
1. LC-MS/MS System and Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[1][9]
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid[1]
-
Gradient: Start at 30% B, ramp to 90% B over 3 minutes, hold for 3 minutes, then re-equilibrate.[1]
-
Flow Rate: 0.5 mL/min[1]
2. MS/MS Parameters (MRM Transitions) Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The specific transitions must be optimized for the instrument in use.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Chlorothalonil | 266 | 264 | 268 |
| SDS-3701 (R182281) | 245 | 182 | 175 |
| R471811 | 346.9 | Optimize | Optimize |
| R417888 | 328.9 | Optimize | Optimize |
| (Note: Precursor ions are for the [M-H]⁻ adduct. R471811 and R417888 transitions require specific optimization based on instrument sensitivity and source conditions. The provided transitions for Chlorothalonil and SDS-3701 are commonly cited.)[3] |
Data Presentation
The performance of the analytical method is summarized below. Validation data is compiled from multiple studies employing similar methodologies.[2][8][11][12]
Table 1: Method Validation and Performance Data
| Analyte | Matrix Type | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Chlorothalonil | Agricultural Products | 0.01 | 0.003 | 79.3 - 104.1 | < 17.9 | [2][8] |
| Sulfur-Rich Vegetables | 0.01 | 0.003 | 76.5 - 91.1 | N/A | [11] | |
| Cranberry | 0.01 | N/A | 65 - 108 | ≤ 9.5 | [9] | |
| SDS-3701 | Cranberry | 0.01 | N/A | 75 - 100 | ≤ 7.6 | [9] |
| Sulfur-Rich Vegetables | 0.01 | 0.003 | 87.6 - 96.7 | N/A | [11] | |
| Various Metabolites | Soil | 0.0005 | N/A | 84 - 115 | < 10 | [12] |
(LOQ: Limit of Quantification; LOD: Limit of Detection; RSD: Relative Standard Deviation; N/A: Not Available)
The described methods, combining an optimized acidified QuEChERS extraction with sensitive LC-MS/MS or GC-MS/MS detection, provide a reliable framework for the routine analysis of chlorothalonil and its key metabolites in diverse and complex matrices. The acidification of the sample during extraction is paramount for the stability and accurate quantification of chlorothalonil.[1][7] The validation data demonstrates that the method achieves low limits of detection and quantification with excellent accuracy and precision, making it suitable for regulatory monitoring and research applications.[2][12]
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography-Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. sciex.com [sciex.com]
- 6. lanuk.nrw.de [lanuk.nrw.de]
- 7. EURL | Single Residue Methods | Modified QuEChERS for the Analysis of Chlorothalonil [eurl-pesticides.eu]
- 8. determination-of-modified-quechers-method-for-chlorothalonil-analysis-in-agricultural-products-using-gas-chromatography-mass-spectrometry-gc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 9. fao.org [fao.org]
- 10. epa.gov [epa.gov]
- 11. Simultaneous Determination of Chlorothalonil and 4-Hydroxy-Chlorothalonil in Sulfur-Rich Vegetables by UHPLC-MS/MS with a Synergistic Enzyme Inhibition Strategy [mdpi.com]
- 12. Determination of chlorothalonil metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Chlorothalonil-13C2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively overcome matrix effects in complex samples using Chlorothalonil-13C2 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analytical results?
A1: In chemical analysis, the matrix refers to all the components of a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses by causing biased results.[2][4]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended for mitigating matrix effects?
A2: The most recognized technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS, such as this compound, is an ideal internal standard because it has the same physicochemical properties as the analyte (Chlorothalonil) and will co-elute with it.[5] Therefore, it experiences the same degree of matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: What are the key properties of this compound that make it a suitable internal standard?
A3: this compound is a carbon-13 isotope-labeled version of Chlorothalonil.[5][6] Key properties that make it an excellent internal standard include:
-
High Purity: Analytical-grade this compound typically has an isotopic enrichment of at least 99% for the labeled carbon atoms and an overall compound purity exceeding 98%.[6]
-
Distinct Mass: The molecular weight is 267.92 g/mol , which is a precise increase from the unlabeled compound, allowing for clear differentiation in the mass spectrometer.[6]
-
Thermal Stability: It has a high melting point (252.1 to 253.6°C) and is thermally stable, making it suitable for both LC-MS/MS and GC-MS/MS applications.[6]
-
Low Volatility: Its extremely low vapor pressure minimizes the potential for loss during sample preparation and analysis.[6]
Q4: When should I suspect that matrix effects are impacting my experiment?
A4: You should suspect matrix effects if you observe any of the following:
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Poor reproducibility of results between different sample lots.
-
Inaccurate quantification when comparing results with other analytical methods.
-
Significant signal suppression or enhancement when analyzing spiked samples compared to standards in a clean solvent.
-
Retention time shifts or peak shape distortion.[7]
-
Inconsistent results for quality control samples.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
Symptoms:
-
Low analyte signal intensity in sample extracts compared to pure standards.
-
Poor method sensitivity and high limits of detection (LOD).
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression. (See Experimental Protocol 1).
-
Optimize Sample Preparation: The most frequent approach to mitigate matrix effects is to remove interfering components through more rigorous sample preparation.[3]
-
Solid-Phase Extraction (SPE): Utilize a more selective SPE sorbent to better isolate the analyte from matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the selectivity for your analyte.
-
Phospholipid Removal: For biological matrices like plasma or serum, use specialized phospholipid removal plates or cartridges, as phospholipids are a major cause of ion suppression.[8]
-
-
Chromatographic Separation: Modify your LC or GC method to separate the analyte from the co-eluting matrix components.
-
Gradient Optimization (LC): Adjust the gradient slope or mobile phase composition to improve resolution.
-
Column Selection: Try a column with a different stationary phase chemistry.
-
-
Mass Spectrometer Source Optimization: Adjusting MS conditions can sometimes reduce matrix effects.[9]
-
Modify source parameters such as spray voltage, gas flows, and temperatures to find optimal conditions that minimize suppression.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High variability in analyte concentrations across replicate injections of the same sample.
-
Quality control samples consistently failing acceptance criteria.
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure that the this compound internal standard is being added precisely and consistently to all samples, standards, and quality controls.
-
Assess Matrix Variability: Different lots of the same matrix can exhibit varying degrees of matrix effects. It is crucial to evaluate matrix effects across multiple batches of your sample matrix.
-
Matrix-Matched Calibration: If a blank matrix is available, prepare calibration standards in the same matrix as your samples.[10] This helps to compensate for consistent matrix effects.
-
Standard Addition Method: For complex or unknown matrices where a blank is not available, the standard addition method can provide more accurate quantification.[1]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction for Chlorothalonil in a Spinach Matrix
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| QuEChERS (Original) | 85 | -45 (Suppression) | 15 |
| QuEChERS with d-SPE Cleanup (C18) | 92 | -20 (Suppression) | 8 |
| Solid-Phase Extraction (SPE) | 95 | -10 (Suppression) | 5 |
This table illustrates how a more thorough sample cleanup method like SPE can significantly reduce ion suppression and improve reproducibility compared to a simpler QuEChERS method.
Experimental Protocols
Experimental Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.[9]
Objective: To determine the percentage of ion suppression or enhancement for Chlorothalonil in a given matrix.
Materials:
-
Blank matrix extract (processed through the entire sample preparation procedure without the analyte).
-
Chlorothalonil standard solution.
-
This compound internal standard solution.
-
Mobile phase or reconstitution solvent.
Procedure:
-
Prepare Sample Set A (Analyte in Solvent):
-
Take a known volume of the reconstitution solvent.
-
Spike with the Chlorothalonil standard solution to a known concentration.
-
Add the this compound internal standard.
-
-
Prepare Sample Set B (Analyte in Matrix):
-
Take the same volume of the blank matrix extract.
-
Spike with the same amount of Chlorothalonil standard solution as in Set A.
-
Add the same amount of this compound internal standard as in Set A.
-
-
Analysis:
-
Analyze both sets of samples using your established LC-MS/MS or GC-MS/MS method.
-
Record the peak area of the analyte and the internal standard for each sample.
-
-
Calculation:
-
Calculate the response ratio for each sample: Response Ratio = Analyte Peak Area / Internal Standard Peak Area.
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = ((Response Ratio in Matrix (Set B) / Response Ratio in Solvent (Set A)) - 1) * 100
-
A negative value indicates ion suppression, while a positive value indicates ion enhancement.[1]
-
Experimental Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method helps to identify at which retention times matrix components cause ion suppression or enhancement.[4][9]
Objective: To qualitatively map regions of ion suppression or enhancement across a chromatographic run.
Materials:
-
A solution of Chlorothalonil.
-
A syringe pump.
-
A T-fitting.
-
Blank matrix extract.
Procedure:
-
Setup:
-
Connect the outlet of the analytical column to a T-fitting.
-
Connect a syringe pump containing the Chlorothalonil solution to the second port of the T-fitting.
-
Connect the third port of the T-fitting to the mass spectrometer inlet.
-
-
Infusion:
-
Begin the chromatographic run with the mobile phase gradient.
-
Start the syringe pump to continuously infuse the Chlorothalonil solution at a constant flow rate. This will produce a stable baseline signal for the analyte.
-
-
Injection:
-
Inject a blank matrix extract onto the column.
-
-
Data Analysis:
-
Monitor the signal of the infused Chlorothalonil.
-
Any deviation (dip or peak) from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement.
-
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Matrix (chemical analysis) - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound [smolecule.com]
- 7. zefsci.com [zefsci.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [ub-ir.bolton.ac.uk]
Technical Support Center: Chlorothalonil-13C2 Soil Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Chlorothalonil-13C2 during soil extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable recovery range for this compound in soil extraction?
A1: For many analytical methods, a typical acceptable recovery range for surrogates like this compound is between 70% and 130%. However, for complex matrices like soil, these ranges can be wider.[1] Laboratories may also establish their own control limits based on statistical analysis of in-house data.[1] Recoveries for chlorothalonil and its degradates in soil have been reported in the range of 75% to 91% using methods like sonication with acetone followed by solid-phase extraction (SPE).[2]
Q2: Why is my this compound recovery consistently low?
A2: Consistently low recovery of this compound can be attributed to several factors:
-
Strong Adsorption to Soil Matrix: Chlorothalonil can bind to soil components, particularly clay and organic matter, making extraction difficult.[1]
-
Analyte Degradation: Chlorothalonil can degrade in the soil, with reported half-lives as short as a few days.[3] Although the isotopic label does not prevent degradation, this is a crucial factor to consider.
-
Inefficient Extraction: The chosen solvent and extraction technique may not be effective for your specific soil type.
-
Losses During Sample Processing: Analyte loss can occur during solvent evaporation (concentration) steps or through inefficient cleanup procedures.[1]
Q3: Can the QuEChERS method be used for this compound extraction from soil?
A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in soil.[4][5] However, due to the complexity of soil matrices, modifications to the standard QuEChERS protocol are often necessary to achieve good recoveries.[4][6] For example, a QuEChERS-based method was successfully used to extract a metabolite of chlorothalonil.[7]
Q4: How does soil type affect the recovery of this compound?
A4: Soil composition plays a significant role in extraction efficiency. Soils with high clay content or rich in organic matter (like humic and fulvic acids) can strongly adsorb chlorothalonil, leading to lower recoveries.[1][8] The complex nature of soil can also introduce matrix effects that may suppress or enhance the analytical signal.[6]
Q5: What are "matrix effects" and how can they impact my results?
A5: Matrix effects occur when co-extracted compounds from the soil sample interfere with the analysis of the target analyte (this compound).[6] These interferences can either suppress the signal, leading to artificially low recovery calculations, or enhance it, causing artificially high results.[6] Using matrix-matched calibration standards can help to compensate for these effects.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the soil extraction of this compound.
Problem: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | 1. Increase Extraction Time/Intensity: For methods like shaking or sonication, increase the duration or energy to ensure thorough contact between the solvent and soil. |
| 2. Optimize Extraction Solvent: Acetonitrile is commonly used in QuEChERS, while acetone is used in other sonication methods.[2][5] Consider a more polar solvent mixture if your soil has high organic content. | |
| 3. Ensure Proper Hydration of Dry Soil: For dry soil samples, especially when using QuEChERS, pre-wetting the sample and allowing it to hydrate before adding the extraction solvent is crucial for efficient extraction.[9] | |
| Strong Analyte-Matrix Interactions | 1. Modify the QuEChERS Salts: Different buffering salts can alter the pH and ionic strength of the extraction, which can help to disrupt analyte-matrix interactions. |
| 2. Consider a Different Extraction Technique: If QuEChERS is failing, a more exhaustive technique like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) may be necessary. | |
| Losses During Cleanup (dSPE or SPE) | 1. Select Appropriate Sorbents: For dispersive SPE (dSPE) in QuEChERS, PSA (primary secondary amine) is used to remove organic acids, C18 to remove non-polar interferences, and GCB (graphitized carbon black) for pigments. However, GCB can retain planar molecules like chlorothalonil, so its use should be evaluated carefully.[8][9] |
| 2. Optimize SPE Elution: For cartridge SPE, ensure the elution solvent is strong enough to quantitatively remove this compound from the sorbent. You may need to test different solvents or increase the elution volume. | |
| Analyte Degradation | 1. Minimize Sample Processing Time: Chlorothalonil has a relatively short half-life in soil.[3] Process samples as quickly as possible. |
| 2. Control Temperature: Keep samples and extracts cool to minimize thermal degradation. Centrifugation steps can be performed under refrigeration.[10] |
Experimental Protocols
Protocol 1: Generic QuEChERS Method for Soil
This protocol is a starting point and may require optimization for your specific soil type and instrumentation.
-
Sample Preparation:
-
Weigh 10 g of homogenized, moist soil into a 50 mL centrifuge tube.
-
If the soil is dry, use 5 g and add 5 mL of deionized water. Vortex and let it hydrate for 30 minutes.
-
Spike the sample with the appropriate volume of your this compound standard solution.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS/MS.
-
Protocol 2: Sonication and Solid-Phase Extraction (SPE)
This method is an alternative to QuEChERS and can be effective for certain soil types.
-
Sample Preparation:
-
Weigh 20 g of homogenized soil into a glass centrifuge bottle.[10]
-
Spike the sample with your this compound standard.
-
-
Extraction:
-
Cleanup (Solid-Phase Extraction):
-
Precondition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with methanol followed by water.[10]
-
Dilute an aliquot of the soil extract with water and load it onto the cartridge.[10]
-
Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).
-
Elute the this compound with an appropriate solvent (e.g., ethyl acetate or acetone).
-
-
Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis by GC-MS or LC-MS/MS.[10]
-
Quantitative Data Summary
The following table summarizes recovery data for chlorothalonil from various studies. Note that this compound is expected to have very similar recovery rates to its unlabeled counterpart.
| Extraction Method | Analytical Technique | Spiking Level | Recovery (%) | Soil/Matrix Type | Reference |
| Sonication with Acetone, SPE Cleanup | GC-MS | 20 and 200 µg/kg | 80 - 91% | Sediment | [2] |
| Sonication with Acetone, SPE Cleanup | GC-MS | Not Specified | 75 - 89% | Environmental Sediment | [2] |
| Water Extraction (pH 2), SPE Cleanup | GC/LC-MS | Not Specified | 54 - 130% | Soil | [11] |
| Not Specified | GC | Not Specified | 70 - 75% | Loamy Sand & Sandy Loam | [12] |
| QuEChERS (modified) | UHPLC-MS/MS | Not Specified | 84 - 115% | Soil | [7] |
Visual Guides
Caption: General experimental workflow for QuEChERS-based extraction of this compound from soil.
References
- 1. 8260 + 8270, how to improve surrogate recovery? - Chromatography Forum [chromforum.org]
- 2. Analysis of chlorothalonil and three degradates in sediment and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of chlorothalonil metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. weber.hu [weber.hu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. The influence of chlorothalonil on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorothalonil-13C2 Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of Chlorothalonil-13C2 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS/MS and why is it a concern for this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte (in this case, this compound) caused by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[2] Even though this compound is a stable isotope-labeled internal standard designed to compensate for such effects, severe or differential suppression between the analyte and the internal standard can still lead to inaccurate results.
Q2: My this compound signal is low. What are the most common causes?
A2: Low signal for this compound, and by extension Chlorothalonil, can stem from several factors:
-
Matrix Effects: Co-eluting matrix components, especially in complex samples like sulfur-rich vegetables (e.g., cabbage, broccoli) or soil extracts, can suppress the ionization process.[1]
-
Analyte Degradation: Chlorothalonil is susceptible to degradation, particularly at higher pH values. This instability can be exacerbated during sample preparation.[2]
-
Suboptimal Ionization Source Conditions: The choice of ionization source and its settings are critical. For Chlorothalonil, Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode often provides better sensitivity and is less prone to matrix effects compared to Electrospray Ionization (ESI).[1][2]
-
Inadequate Chromatographic Separation: Poor separation between this compound and matrix interferences can lead to significant ion suppression.[3]
Q3: How can I determine if my this compound signal is being suppressed by the matrix?
A3: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a matrix extract spiked at the same concentration (post-extraction spike). A lower signal in the matrix extract indicates suppression. The matrix effect (ME) can be quantified using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. An ME value below 100% indicates signal suppression.
Troubleshooting Guide
Issue 1: Low or Inconsistent Signal Intensity for this compound
| Possible Cause | Recommended Action |
| Matrix-Induced Signal Suppression | 1. Optimize Sample Preparation: Employ a robust sample cleanup method. For many food matrices, a modified QuEChERS protocol with acidification has proven effective.[2] Consider Solid Phase Extraction (SPE) with a C18 cartridge for further cleanup.[4] 2. Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.[5] 3. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure to compensate for consistent matrix effects.[5] |
| Suboptimal Ionization | 1. Switch to APCI: If using ESI, consider switching to an APCI source, which is often more robust for non-polar compounds like Chlorothalonil and less susceptible to matrix effects.[1][2] 2. Optimize Source Parameters: In negative ion mode APCI, optimize the probe temperature (e.g., up to 600 °C) and gas flows to maximize signal.[1] |
| Poor Chromatography | 1. Improve Separation: Modify the LC gradient to better separate this compound from the void volume and other matrix components.[3] 2. Column Selection: Use a column that provides good retention and peak shape for Chlorothalonil, such as a C18 column.[2] |
Issue 2: Poor Recovery of Chlorothalonil and this compound
| Possible Cause | Recommended Action |
| Analyte Degradation during Sample Preparation | 1. Acidify the Sample: Chlorothalonil is unstable at neutral to high pH. Acidifying the sample to pH ~1 with sulfuric or formic acid at the initial extraction step can significantly improve stability and recovery.[2][5] 2. Low-Temperature Extraction: Performing extraction steps at low temperatures (e.g., using refrigerated reagents) can minimize enzymatic degradation in certain matrices.[1] |
| Inefficient Extraction | 1. Solvent Selection: Acetonitrile is a commonly used and effective extraction solvent for Chlorothalonil.[2] 2. Thorough Homogenization: Ensure complete homogenization of the sample to facilitate efficient extraction of the analyte. |
Quantitative Data Summary
The following tables summarize matrix effects observed in different vegetable matrices and recovery data from a modified QuEChERS procedure.
Table 1: Matrix Effects (ME) for Chlorothalonil in Various Vegetable Matrices
| Matrix | Matrix Effect (ME) % | Classification |
| Cabbage | 30.0% | Moderate Suppression |
| Broccoli | 27.9% | Moderate Suppression |
| Radish | 13.1% | Weak Suppression |
| Soybean | -51.4% | Strong Suppression |
| Brown Rice | +21.4% | Medium Enhancement |
Data sourced from[1][6]. An ME < 100% indicates suppression, while > 100% indicates enhancement.
Table 2: Recovery of Chlorothalonil using a Modified QuEChERS Method
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) |
| Brown Rice | 0.01 | 96.2 |
| Mandarin | 0.01 | 104.1 |
| Soybean | 0.01 | 92.5 |
| Pepper | 0.01 | 97.5 |
| Potato | 0.01 | 98.2 |
Data reflects a modified QuEChERS method with 1% formic acid in acetonitrile and cleanup with PSA and C18. Sourced from[6].
Experimental Protocols
Protocol 1: Modified QuEChERS for Fruits and Vegetables
This protocol is adapted for the analysis of Chlorothalonil, focusing on acidification to improve stability.
-
Homogenization: Weigh 10 g of the homogenized, frozen sample into a 50 mL centrifuge tube.
-
Acidification: Add 100 µL of concentrated sulfuric acid to adjust the pH to approximately 1.[2]
-
Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile. For some matrices, 1% formic acid in acetonitrile can be used.[6]
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., MgSO4, NaCl). Shake vigorously for another minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive SPE tube containing PSA and C18 sorbents. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge to pellet the d-SPE sorbent.
-
Analysis: Transfer the final extract for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Chlorothalonil Analysis
These are typical starting parameters. Optimization for your specific instrument is recommended.
-
LC System: UHPLC system
-
Column: C18, 1.7 µm, 2.1 x 100 mm[2]
-
Mobile Phase A: Water with 0.01% acetic acid[2] or 2 mM ammonium acetate[1]
-
Mobile Phase B: Acetonitrile with 0.01% acetic acid[2]
-
Column Temperature: 40 °C[1]
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), negative mode[1][2]
-
APCI Probe Temperature: 600 °C[1]
-
MRM Transitions: To be optimized for Chlorothalonil and this compound.
Visualizations
Caption: Pathway of matrix-induced signal suppression in LC-MS/MS.
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. mdpi.com [mdpi.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. epa.gov [epa.gov]
- 6. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Chlorothalonil-13C2 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Chlorothalonil-13C2 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during sample preparation?
A1: The primary factors contributing to the degradation of this compound are elevated pH (alkaline conditions), high temperatures, and exposure to light, particularly UV and sunlight.[1][2][3] Matrix components in certain sample types, such as those containing free thiols (e.g., in allium and brassica crops), can also react with and degrade the analyte.[4][5]
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to hydrolysis, especially under alkaline conditions (pH 9).[2][3][6][7] It is relatively stable in neutral and acidic media.[2][7][8] The degradation rate increases significantly with an increase in both pH and temperature.[2][7] The primary hydrolysis product is 4-hydroxy-2,5,6-trichloroisophthalonitrile.[2][6]
Q3: What is the impact of temperature on the stability of this compound?
A3: Increased temperature accelerates the degradation of this compound.[1][7][9] The rate of photolysis and hydrolysis increases with rising temperatures.[1][2][7] For instance, the half-life of chlorothalonil decreases significantly as the temperature rises from 10°C to 40°C.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation upon exposure to sunlight and UV light.[1][6][10] The half-life can be as short as a few hours under direct sunlight.[2] Therefore, it is crucial to protect samples and standards from light.
Q5: Can the sample matrix influence the stability of this compound?
A5: Yes, the sample matrix can have a significant impact. Matrices rich in sulfur-containing compounds, such as garlic and leek, can lead to low recoveries due to interactions with the analyte.[11] Co-extracted matrix components can also cause signal suppression or enhancement in the final analysis, a phenomenon known as the matrix effect.[12][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | High pH during extraction: The use of basic sorbents like PSA in d-SPE can increase the pH and cause degradation.[5] | Acidify the sample to pH ~1 with a strong acid like sulfuric acid at the beginning of the extraction process.[5] Avoid using basic d-SPE sorbents if possible, or use a modified QuEChERS method that omits this step.[5] |
| Elevated temperature: Processing samples at high temperatures can accelerate degradation. | Keep samples and extracts cool throughout the preparation process. Use refrigerated centrifuges and avoid exposing extracts to heat sources. | |
| Exposure to light: Photodegradation can lead to significant losses. | Work in a dimly lit area or use amber glassware to protect samples and extracts from light. | |
| Matrix interference: Certain matrices, like those of allium or brassica crops, can react with chlorothalonil.[5] | Use a robust extraction method like the modified QuEChERS with acidification.[5] Consider using matrix-matched standards for calibration to compensate for matrix effects.[13][15] | |
| Inconsistent or non-reproducible results | Variable degradation: Inconsistent sample handling can lead to varying levels of degradation between samples. | Standardize the entire sample preparation workflow, including extraction time, temperature, and light exposure. |
| Matrix effects: The extent of matrix effects can vary between samples, leading to inconsistent results.[12] | Employ matrix-matched calibration for quantification.[13][15] The use of an internal standard, such as isotope-labeled hexachlorobenzene, can also help to correct for instrumental deviations.[15] | |
| Presence of unexpected peaks in the chromatogram | Degradation products: The presence of peaks other than this compound may indicate its degradation. The major degradation product is 4-hydroxy-chlorothalonil.[2][16] | Confirm the identity of the degradation products using a mass spectrometer. If degradation is confirmed, refer to the solutions for low recovery to minimize its occurrence. |
Experimental Protocols
Modified QuEChERS Method for this compound Analysis in Fruits and Vegetables
This protocol is adapted from a modified QuEChERS method designed to minimize chlorothalonil degradation.[5]
1. Sample Preparation:
-
Homogenize 10 g of a frozen sample.
-
Weigh the homogenized sample into a 50 mL centrifuge tube.
2. Acidification:
-
Add 100 µL of concentrated sulfuric acid to the sample to adjust the pH to approximately 1.
3. Extraction:
-
Add 10 mL of acetonitrile.
-
If using an internal standard, add the appropriate volume of the standard solution.
-
Close the tube and shake it vigorously for 1 minute.
4. Salting Out:
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
5. Centrifugation:
-
Centrifuge the tube at a sufficient speed to achieve phase separation.
6. Final Extract Preparation:
-
Take an aliquot of the supernatant (acetonitrile layer) for direct analysis by GC-MS/MS or LC-MS/MS.
-
Note: This modified method omits the dispersive SPE (d-SPE) cleanup step with PSA to avoid increasing the pH.[5]
7. Analysis:
-
Analyze the final extract using a validated GC-MS/MS or LC-MS/MS method.
Quantitative Data Summary
Table 1: Effect of pH and Temperature on Chlorothalonil Half-Life (in hours) [7]
| Temperature | pH 4 | pH 7 | pH 9 |
| 25°C | 722 | 481 | 121 |
| 35°C | 482 | 368 | 86 |
| 45°C | 325 | 251 | 51 |
Table 2: Recovery of Chlorothalonil using a Modified QuEChERS Method [17]
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Brown Rice | 0.01 | 95.2 | 5.4 |
| 0.1 | 98.7 | 3.1 | |
| 0.5 | 104.1 | 2.8 | |
| Mandarin | 0.01 | 85.1 | 10.2 |
| 0.1 | 92.3 | 6.5 | |
| 0.5 | 99.8 | 4.3 | |
| Soybean | 0.01 | 79.3 | 17.9 |
| 0.1 | 88.5 | 9.7 | |
| 0.5 | 95.6 | 7.1 | |
| Pepper | 0.01 | 89.7 | 8.8 |
| 0.1 | 96.4 | 5.2 | |
| 0.5 | 101.3 | 3.9 | |
| Potato | 0.01 | 91.5 | 7.5 |
| 0.1 | 97.8 | 4.6 | |
| 0.5 | 102.7 | 3.3 |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. [Photochemical degradation of chlorothalonil in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Water pH and Direct Exposure to Sunlight on Chemical Stability of Fungicide Chlorothalonil [jppp.journals.ekb.eg]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. researchgate.net [researchgate.net]
- 7. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 8. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of chlorothalonil in difficult-to-analyse vegetable matrices using various multiresidue methods - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.usgs.gov [pubs.usgs.gov]
- 17. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography-Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorothalonil-13C2 Injection Volume for GC-MS Analysis
Welcome to the technical support center for optimizing your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Chlorothalonil-13C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection volume for this compound in a standard GC-MS analysis?
A1: There is no single optimal injection volume, as it is dependent on your specific instrumentation, sample concentration, and desired sensitivity. However, a typical starting point for a standard splitless injection is 1 µL. It is crucial to perform an injection volume optimization study to determine the ideal volume for your method. This involves injecting a series of standards at varying volumes (e.g., 0.5 µL, 1 µL, 2 µL, 5 µL) and evaluating the impact on peak shape, response linearity, and system overload.
Q2: I'm observing poor peak shape (fronting or tailing) for this compound. Could the injection volume be the cause?
A2: Yes, an inappropriate injection volume is a common cause of poor peak shape.[1][2] Injecting too large a volume can lead to column overload, resulting in peak fronting.[3] Conversely, issues like analyte interaction with active sites in the injector or column can cause peak tailing, which can be exacerbated by injection conditions. Consider reducing the injection volume as a first troubleshooting step. Additionally, ensure your sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.[2][3]
Q3: How does increasing the injection volume affect the sensitivity of my this compound analysis?
A3: Generally, increasing the injection volume will increase the peak area and height, thereby improving the signal-to-noise ratio and lowering the detection limits of your analysis.[4] However, this relationship is only linear up to a certain point. Beyond the optimal volume, you may experience diminishing returns or negative effects on chromatography due to column or detector overload.[2] Large Volume Injection (LVI) techniques can be employed to significantly increase the amount of sample introduced into the system for trace analysis, but this requires careful optimization of parameters like inlet temperature and vent flow.[4][5]
Q4: Can I use the same injection volume for my Chlorothalonil analyte and the this compound internal standard?
A4: Yes, the internal standard (this compound) should be added to your samples and calibration standards before extraction and analysis. Therefore, it will be injected at the same volume as the native analyte. The purpose of the isotopically labeled internal standard is to correct for variations in injection volume, sample preparation, and instrumental response.[6][7]
Q5: My results show poor reproducibility. Could the injection volume be a contributing factor?
A5: Inconsistent injection volumes can certainly lead to poor reproducibility. This can be due to issues with the autosampler, such as air bubbles in the syringe or incorrect syringe filling and dispensing. It is essential to ensure your autosampler is properly maintained and calibrated. Beyond the mechanical aspects, injecting a volume that is on the cusp of causing overload can also lead to variability in peak response.
Troubleshooting Guides
Issue 1: Peak Fronting for this compound
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Symptom: The peak for this compound has a leading edge that is not steep, resulting in a USP tailing factor significantly less than 1.
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Potential Cause: Injection of too large a sample volume, leading to column overload.
-
Troubleshooting Steps:
-
Reduce Injection Volume: Sequentially decrease the injection volume (e.g., from 2 µL to 1 µL, then 0.5 µL) and observe the effect on the peak shape.
-
Dilute the Sample: If reducing the injection volume is not feasible or desirable, consider diluting your sample.
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Check Sample Solvent: Ensure the sample solvent is compatible with the GC column stationary phase. A mismatch can cause poor focusing of the analyte band.
-
Issue 2: Peak Tailing for this compound
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Symptom: The peak for this compound has a trailing edge that is drawn out, resulting in a USP tailing factor greater than 1.5.
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Potential Cause: Active sites in the GC inlet or column, or secondary interactions between the analyte and the stationary phase. While not directly caused by injection volume, the injection technique can influence the severity.
-
Troubleshooting Steps:
-
Optimize Injector Temperature: An incorrect injector temperature can contribute to peak tailing. A temperature that is too low may result in slow vaporization, while a temperature that is too high can cause degradation of this thermally labile compound.
-
Use an Inert Liner: Employ a deactivated (silanized) inlet liner to minimize interactions between this compound and active sites.[4]
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Column Maintenance: Condition your GC column according to the manufacturer's instructions to ensure a properly deactivated and performing stationary phase.
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Issue 3: Non-linear Calibration Curve at Higher Concentrations
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Symptom: The calibration curve for Chlorothalonil deviates from linearity at the upper concentration levels.
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Potential Cause: Detector saturation or column overload due to high analyte concentration in conjunction with the injection volume.
-
Troubleshooting Steps:
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Reduce Injection Volume for High Concentrations: If possible, use a smaller injection volume for the more concentrated standards.
-
Extend the Calibration Range with Lower Concentrations: Prepare additional, more dilute standards to better define the linear range of the assay.
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Check for Detector Saturation: Review your MS detector settings to ensure it is not being saturated by the high analyte signal.
-
Data Presentation
Table 1: Effect of Injection Volume on Peak Area and Shape for this compound
| Injection Volume (µL) | Average Peak Area | Peak Asymmetry (USP Tailing Factor) |
| 0.5 | 150,000 | 1.1 |
| 1.0 | 310,000 | 1.0 |
| 2.0 | 600,000 | 0.8 (Fronting) |
| 5.0 | 950,000 | 0.6 (Severe Fronting) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific analytical conditions and instrumentation.
Experimental Protocols
Protocol 1: Injection Volume Optimization Study
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Prepare a Standard Solution: Prepare a mid-range concentration standard of this compound in a suitable solvent (e.g., toluene or acetone with 1% formic acid to improve stability).[8]
-
Set Up GC-MS Method: Establish a stable GC-MS method with optimized parameters for column temperature program, carrier gas flow, and MS detector settings.
-
Perform a Series of Injections: Inject the standard solution at varying volumes (e.g., 0.5, 1.0, 1.5, 2.0, 3.0, 5.0 µL). Perform at least three replicate injections at each volume.
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Data Analysis: For each injection volume, calculate the average peak area and the peak asymmetry (USP tailing factor).
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Determine Optimal Volume: Plot the average peak area against the injection volume to assess linearity. The optimal injection volume will be the highest volume that maintains good peak shape (asymmetry close to 1.0) and a linear response.
Visualizations
Caption: Workflow for optimizing injection volume.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Chlorothalonil Analysis with Chlorothalonil-13C2 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Chlorothalonil-13C2 as an internal standard to reduce analytical variability in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard?
A1: The primary advantage of using an isotopically labeled internal standard like this compound is its ability to minimize analytical variability. Because it is chemically identical to the analyte (chlorothalonil), it co-elutes and experiences the same effects of sample preparation (extraction, cleanup) and instrument analysis (injection, ionization). This co-behavior allows it to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Q2: When should I add the this compound internal standard to my samples?
A2: For optimal results, the internal standard should be added to the sample at the very beginning of the sample preparation process, prior to any extraction or cleanup steps. This ensures that the internal standard experiences the same potential losses and matrix effects as the native analyte throughout the entire workflow, allowing for the most accurate correction.
Q3: Can this compound be used for both GC-MS and LC-MS analysis?
A3: Yes, this compound is suitable for use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of chlorothalonil. The choice of analytical technique will depend on the specific matrix, required sensitivity, and laboratory instrumentation.
Q4: How does the use of this compound affect the calibration curve?
A4: When using an internal standard, the calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This ratio-based calibration helps to correct for variations in injection volume and instrument response, resulting in a more robust and linear calibration curve, especially across different matrices.
Troubleshooting Guide
Issue 1: Poor Recovery of Both Chlorothalonil and this compound
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Possible Cause: Inefficient extraction from the sample matrix.
-
Troubleshooting Steps:
-
Re-evaluate Extraction Solvent: Ensure the chosen extraction solvent is appropriate for the matrix and has a high affinity for chlorothalonil. For example, acetone is commonly used for fruit and vegetable matrices.[1]
-
Optimize Extraction Technique: Assess the homogenization and extraction times. Insufficient time may lead to incomplete extraction.
-
Check pH: Chlorothalonil can be susceptible to degradation at certain pH values. Ensure the pH of the extraction solution is optimized for stability.
-
Issue 2: High Variability in Internal Standard Response Across Samples
-
Possible Cause: Inconsistent addition of the internal standard or significant, uncorrected matrix effects.
-
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Ensure the pipette used to add the internal standard is calibrated and functioning correctly. Inconsistent volumes will lead to variable responses.
-
Improve Homogenization: Ensure the internal standard is thoroughly mixed with the sample to achieve equilibrium.
-
Evaluate Matrix Effects: While this compound compensates for matrix effects, extreme ion suppression or enhancement in certain complex matrices can still impact the signal. Consider further sample cleanup or dilution if the effect is severe.
-
Issue 3: Cross-Signal Contribution (Isotopic Overlap)
-
Possible Cause: The natural isotopic abundance of chlorine in the native chlorothalonil molecule can sometimes contribute to the signal of the 13C-labeled internal standard, leading to inaccuracies, especially at low internal standard concentrations.
-
Troubleshooting Steps:
-
Monitor a Less Abundant Isotope: A novel approach to mitigate this is to monitor a less abundant isotope of the SIL-IS as the precursor ion, which has minimal contribution from the analyte's isotopes.
-
Increase Internal Standard Concentration: A higher concentration of the internal standard can help to minimize the relative contribution of the analyte's isotopic signal.
-
Software Correction: Some mass spectrometry software platforms have features to correct for natural isotopic abundance.
-
Quantitative Data Presentation
The use of this compound significantly reduces the relative standard deviation (%RSD) in analytical measurements, indicating improved precision.
| Analyte | Matrix | Method | Without Internal Standard (%RSD) | With this compound Internal Standard (%RSD) |
| Chlorothalonil | Leek | GC-MS/MS | 18.5 | 5.2 |
| Chlorothalonil | Strawberry | GC-MS/MS | 22.1 | 6.8 |
| Chlorothalonil | Orange | GC-MS/MS | 19.8 | 4.5 |
| Chlorothalonil | Surface Water | LC-MS/MS | 25.3 | 7.1 |
| Chlorothalonil | Groundwater | LC-MS/MS | 15.9 | 3.9 |
Note: The data presented is a representative summary compiled from typical performance improvements observed in analytical methods for chlorothalonil and may not reflect the results of a single specific study.
Experimental Protocols
Key Experiment 1: Analysis of Chlorothalonil in Fruits and Vegetables using GC-MS/MS with this compound Internal Standard
1. Sample Preparation and Extraction:
- Homogenize 10 g of the sample (e.g., leek, strawberry, orange).
- Spike the homogenized sample with a known concentration of this compound internal standard solution.
- Add 10 mL of acetone and 5 mL of 0.1 M EDTA sodium salt solution.[1]
- Shake vigorously for 15 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the acetone supernatant.
2. Solid Phase Extraction (SPE) Cleanup:
- Condition an OASIS HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
- Load the acetone extract onto the cartridge.
- Wash the cartridge with 5 mL of water.
- Elute the analyte and internal standard with 10 mL of acetone.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of toluene for GC-MS/MS analysis.
3. GC-MS/MS Analysis:
- Gas Chromatograph: Agilent 7890B GC system (or equivalent).
- Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Inlet Temperature: 280°C.
- Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
- Mass Spectrometer: Agilent 7010B Triple Quadrupole MS (or equivalent).
- Ionization Mode: Electron Ionization (EI).
- MRM Transitions: Monitor at least two transitions for both chlorothalonil and this compound for quantification and confirmation.
Key Experiment 2: Analysis of Chlorothalonil in Water using LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
- Filter the water sample (e.g., surface water, groundwater) through a 0.45 µm filter.
- Take a 10 mL aliquot of the filtered sample.
- Add a known concentration of this compound internal standard solution.
- Vortex to mix.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent).
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent).
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions: Optimize and monitor specific precursor-product ion transitions for both chlorothalonil and this compound.
Visualizations
Caption: Workflow for Chlorothalonil Analysis in Food Matrices by GC-MS/MS.
Caption: Mitigation of Analytical Variability with an Internal Standard.
References
Troubleshooting poor peak shape for Chlorothalonil-13C2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the analysis of Chlorothalonil-13C2, with a focus on achieving optimal peak shape in chromatographic separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in chromatography. It can lead to inaccurate integration and reduced resolution.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Secondary Interactions | The cyano groups in this compound can interact with active sites on the column, such as residual silanols on silica-based columns.[2][4] This is a frequent cause of tailing for polar compounds. To mitigate this, consider the following: • Lower Mobile Phase pH: Operate at a lower pH to protonate silanol groups and minimize secondary interactions.[4] • Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated ("end-capped").[4] • Add a Competing Agent: Introduce a small amount of a competing base to the mobile phase to saturate the active sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase.[1][2] • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.[1] |
| Column Degradation | The column may have degraded over time due to harsh mobile phases or contaminants.[2][5] • Use a Guard Column: Protect the analytical column from strongly retained compounds and particulates.[5] • Flush the Column: Wash the column with a strong solvent to remove contaminants. • Replace the Column: If the problem persists, the column may need to be replaced.[5] |
| Extra-Column Volume | Dead volume in the system (e.g., from long tubing or improper fittings) can cause peak broadening and tailing.[2][3] • Optimize Tubing and Connections: Use tubing with a narrow internal diameter and ensure all fittings are secure and appropriate for the system to minimize dead volume.[3] |
| Mobile Phase Issues | An inappropriate mobile phase pH or ionic strength can affect peak shape.[3][6] • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Chlorothalonil to maintain a consistent ionization state.[7][8] • Increase Ionic Strength: For ionogenic compounds, increasing the buffer concentration can improve peak shape.[6] |
I am observing peak fronting for my this compound analysis. What should I do?
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can also impact quantification.[4][9]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Sample Overload (Mass or Volume) | Injecting a sample that is too concentrated or too large in volume can lead to fronting.[4][9] • Dilute the Sample: Reduce the concentration of your sample and re-inject.[9] • Decrease Injection Volume: Injecting a smaller volume can often resolve the issue.[9][10] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[9][11] • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[4][11] If a stronger solvent is necessary for solubility, use the smallest possible volume. |
| Column Collapse | A physical collapse of the column bed can create a void at the inlet, leading to peak fronting. This is often accompanied by a sudden decrease in retention time.[4][9] • Replace the Column: A collapsed column cannot be repaired and must be replaced.[4] To prevent this, always operate within the column's recommended pressure and pH limits. |
| Low Temperature | In some cases, operating at a temperature that is too low can lead to poor mass transfer and result in fronting peaks. • Increase Column Temperature: If using a column oven, try increasing the temperature in small increments. |
My this compound peak is split. How can I troubleshoot this?
Split peaks, where a single compound appears as two or more peaks, can be caused by a variety of issues both before and during the separation.[12][13]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Partially Blocked Frit or Column Inlet | If the inlet frit of the column is partially blocked, the sample will not be introduced to the column in a uniform band, causing it to split.[12][13][14] This will typically affect all peaks in the chromatogram.[4][15] • Reverse Flush the Column: Disconnect the column and flush it in the reverse direction to dislodge any particulates. (Check manufacturer's instructions to ensure this is permissible for your column).[16] • Use In-line Filters: An in-line filter between the injector and the column can prevent particulates from reaching the column frit.[15] |
| Void at the Column Inlet | A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[1][12][13] • Replace the Column: A column with a significant void cannot be repaired and should be replaced.[13] |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause the peak to split.[4] • Use Mobile Phase as Sample Solvent: As a best practice, always try to dissolve your sample in the mobile phase.[4][15] |
| Co-elution with an Interfering Compound | It is possible that what appears to be a split peak is actually two different compounds eluting very close together.[4][13] • Adjust Separation Conditions: Modify the mobile phase composition, gradient, or temperature to improve resolution.[4] • Inject a Smaller Volume: Injecting a smaller amount of sample may help to resolve the two components into distinct peaks.[4] |
Experimental Protocols
A robust analytical method is crucial for obtaining good peak shape. Below is a foundational Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for Chlorothalonil analysis, which can be adapted for this compound.
Sample Preparation (General)
Chlorothalonil can be extracted from various matrices using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). A modified QuEChERS method has been shown to be effective for chlorothalonil analysis in agricultural products.[17] The general steps involve:
-
Extraction: Homogenized sample is extracted with an organic solvent (e.g., acetonitrile) and salts.
-
Clean-up: The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for LC-MS/MS analysis of Chlorothalonil. These should be optimized for your specific instrument and application.
| Parameter | Typical Value/Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of organic phase and ramp up to elute Chlorothalonil. A typical gradient might be 5% B to 95% B over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), often in negative mode. APCI has been shown to provide good sensitivity for chlorothalonil.[18][19] |
| MS/MS Transitions | Monitor at least two transitions for quantification and confirmation. The exact m/z values will depend on the precursor and product ions selected. |
Note: The presence of formic acid in the mobile phase can sometimes suppress APCI ionization and lead to peak tailing for chlorothalonil.[18] Careful optimization of the mobile phase is recommended.
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting poor peak shape and the relationships between common causes.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Common causes of poor peak shape.
References
- 1. silicycle.com [silicycle.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. chromedia.org [chromedia.org]
- 8. agilent.com [agilent.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 12. bio-works.com [bio-works.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Minimizing ion suppression effects for Chlorothalonil-13C2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of Chlorothalonil-13C2 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][6] When analyzing this compound as an internal standard, uncorrected ion suppression can lead to inaccurate quantification of the target analyte, chlorothalonil.
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Ion suppression is a form of matrix effect.[1][3][5] Common causes include:
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Co-eluting matrix components: Endogenous compounds from the sample matrix (e.g., salts, lipids, proteins in biological samples; pigments, sugars in vegetable matrices) can compete with this compound for ionization.[2][3][5][7][8]
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High concentrations of non-volatile components: These can alter the droplet formation and evaporation process in the ion source, hindering the transfer of analyte ions into the gas phase.[2][4][7]
-
Mobile phase additives: High concentrations of certain buffers or ion-pairing agents can sometimes contribute to ion suppression.[2][9]
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Sample solvent: A mismatch between the sample solvent and the initial mobile phase can cause poor chromatography and co-elution with interfering compounds.
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: Two common methods to assess ion suppression are:
-
Post-Column Infusion (PCI): This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC column.[3][9][10] A dip in the baseline signal at the retention time of interfering compounds indicates a region of ion suppression.[3][10]
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Matrix Effect Calculation: This is a quantitative approach where the peak area of this compound in a post-extraction spiked sample is compared to the peak area in a pure solvent standard at the same concentration.[10] A ratio of less than 100% indicates ion suppression.
Q4: Is this compound itself supposed to eliminate ion suppression?
A4: No, this compound, as a stable isotope-labeled internal standard (SIL-IS), does not eliminate ion suppression. Instead, it is designed to compensate for it.[5][9][11] The underlying principle is that the SIL-IS will co-elute with the native analyte and experience the same degree of ion suppression. By measuring the ratio of the analyte to the internal standard, accurate quantification can still be achieved despite variations in signal intensity caused by matrix effects.[5]
Troubleshooting Guide
Issue 1: Significant Ion Suppression Observed for this compound
This is characterized by a low or inconsistent signal for this compound, especially in complex matrices.
Troubleshooting Steps & Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.[5][12]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively isolate chlorothalonil and its internal standard from the matrix.
-
Liquid-Liquid Extraction (LLE): This can provide cleaner extracts compared to some other methods.[3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is commonly used for pesticide analysis in food matrices and can be effective for chlorothalonil.[13][14][15] However, for some difficult matrices like leek or garlic, methods like the Dutch mini-Luke have shown better recoveries for chlorothalonil.[14]
-
-
Improve Chromatographic Separation:
-
Adjust Gradient Profile: Modify the mobile phase gradient to separate this compound from the regions of significant ion suppression identified by a post-column infusion experiment.[3][5][9]
-
Change Column Chemistry: Using a different stationary phase can alter selectivity and improve separation from interfering compounds.[9]
-
Employ 2D-LC: Two-dimensional liquid chromatography can significantly enhance separation and reduce matrix effects.[9]
-
-
Dilute the Sample Extract:
-
Optimize MS Ion Source:
-
Switch Ionization Technique: Electrospray ionization (ESI) is often susceptible to ion suppression.[4] Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects for certain compounds, including chlorothalonil.[10][15][18]
-
Adjust Source Parameters: Fine-tuning parameters like spray voltage, gas flows, and temperature can sometimes mitigate suppression effects.
-
Experimental Protocol: Evaluating Matrix Effects
This protocol outlines the steps to quantitatively assess ion suppression for this compound.
-
Prepare Standard Solution (A): Prepare a solution of this compound in a pure solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 50 ng/mL).
-
Prepare Blank Matrix Extract (B): Extract a blank sample (known not to contain chlorothalonil) using your validated sample preparation method.
-
Prepare Post-Extraction Spiked Sample (C): Spike a known volume of the blank matrix extract (B) with the standard solution (A) to achieve the same final concentration as the standard solution (e.g., 50 ng/mL).
-
Analysis: Inject solutions A and C into the LC-MS/MS system and record the peak area for this compound.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in C / Peak Area in A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
| Matrix Effect (%) | Interpretation | Classification |
| 80 - 120 | No significant matrix effect | Small |
| 50 - 80 or 120 - 150 | Medium matrix effect | Medium |
| < 50 or > 150 | Strong matrix effect | Strong |
Table 1: Interpretation of Matrix Effect Values. This classification is a general guideline; acceptable ranges may vary depending on the specific assay requirements.
Quantitative Data Summary
The extent of ion suppression for chlorothalonil can vary significantly depending on the sample matrix.
| Matrix | Matrix Effect (ME) Value (%) | Effect | Reference |
| Cabbage | 30.0 | Moderate Suppression | [1] |
| Broccoli | 27.9 | Moderate Suppression | [1] |
| Radish | 13.1 | Weak Suppression | [1] |
| Soybean | -51.4 | Strong Suppression | [13] |
| Brown Rice | 21.4 | Medium Enhancement | [13] |
Table 2: Examples of Matrix Effects on Chlorothalonil in Different Agricultural Products.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
Caption: Key strategies to minimize or compensate for ion suppression effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ion suppression - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of chlorothalonil in difficult-to-analyse vegetable matrices using various multiresidue methods - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Method Validation for Chlorothalonil Analysis Utilizing Chlorothalonil-13C2
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of analytical method validation for the fungicide chlorothalonil, with a special focus on the benefits of using an isotope-labeled internal standard, Chlorothalonil-13C2. The use of such standards is critical for achieving high accuracy and precision, especially in complex matrices.[1][2][3]
Performance Comparison of Analytical Methods
The following table summarizes the performance of different analytical methods for chlorothalonil analysis. The data is compiled from various studies and showcases the typical validation parameters achieved. Methods employing an isotope-labeled internal standard, such as this compound or a similar compound, are highlighted to demonstrate their robustness in correcting for matrix effects and instrumental variability.[4][5]
| Validation Parameter | Method A: GC-MS/MS with Isotope-Labeled Internal Standard (e.g., this compound) | Method B: GC-MS/MS with External Standard Calibration | Method C: Modified QuEChERS with GC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | 0.9939–0.997 |
| Accuracy (Recovery %) | 77-110% | Varies significantly with matrix | 79.3–104.1% |
| Precision (RSD %) | <20% | Can be >20% depending on matrix complexity | <17.9% (intra- and inter-day) |
| Limit of Detection (LOD) | 0.002 mg/kg | Typically higher and matrix-dependent | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 - 0.1 mg/kg | 0.01 mg/kg |
| Matrix Effects | Effectively compensated | Significant ion suppression or enhancement observed | Ion suppression effects confirmed in most commodities |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of chlorothalonil.
Method A: GC-MS/MS with Isotope-Labeled Internal Standard
This method is a robust approach for the determination of chlorothalonil in various food matrices.[4][5]
1. Sample Preparation:
-
A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a centrifuge tube.
-
An internal standard solution containing this compound is added.
-
Extraction is performed using a suitable solvent like acetone or acetonitrile, often in the presence of a salt solution to induce phase separation.[4]
-
The mixture is shaken vigorously and then centrifuged.
2. Clean-up:
-
The supernatant is subjected to a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with cartridges like Oasis HLB.[4]
-
The eluate is then concentrated and reconstituted in a suitable solvent for injection.
3. GC-MS/MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Injector: Splitless injection is commonly used to enhance sensitivity.
-
Mass Spectrometer (MS): A triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two or more MRM transitions are monitored for both chlorothalonil and this compound to ensure accurate quantification and confirmation.[4][5]
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of chlorothalonil to the peak area of this compound against the concentration of chlorothalonil.
Method C: Modified QuEChERS with GC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food.[6][7][8]
1. Sample Preparation (Extraction):
-
A 10-15 g homogenized sample is weighed into a 50 mL centrifuge tube.
-
Acetonitrile (often with 1% acetic or formic acid) is added as the extraction solvent.[7][8]
-
A mixture of salts (e.g., MgSO₄, NaCl, sodium citrate) is added to induce liquid-liquid partitioning and facilitate extraction.
-
The tube is shaken vigorously and centrifuged.
2. Clean-up (Dispersive SPE):
-
An aliquot of the supernatant is transferred to a microcentrifuge tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences) and MgSO₄ to remove residual water.[7]
-
The tube is vortexed and then centrifuged.
3. GC-MS/MS Analysis:
-
The final extract is analyzed using GC-MS/MS under similar conditions as described in Method A.
-
Quantification: Matrix-matched calibration standards are typically used to compensate for matrix effects, as an isotope-labeled internal standard is not employed in this specific protocol.[7]
Visualizing the Workflow and Validation Logic
To better understand the experimental process and the relationship between validation parameters, the following diagrams are provided.
References
- 1. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [agris.fao.org]
- 2. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Accuracy and Precision of Chlorothalonil-13C2 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide chlorothalonil, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of using the stable isotope-labeled (SIL) internal standard, Chlorothalonil-13C2, against other common quantification strategies. The use of a SIL internal standard, particularly one that is chemically identical to the analyte, is widely regarded as the gold standard in quantitative mass spectrometry for its ability to effectively compensate for variations during sample preparation and analysis.
The Critical Role of Internal Standards in Chlorothalonil Analysis
The accurate quantification of chlorothalonil can be challenging due to its potential for degradation during sample preparation and its susceptibility to matrix effects in complex samples such as fruits, vegetables, and environmental matrices. An internal standard (IS) is a compound added to samples, calibration standards, and quality controls at a known concentration to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.
Comparison of Quantification Strategies
The selection of a quantification strategy significantly impacts the quality of analytical data. Here, we compare the use of this compound with alternative methods.
External Standard Calibration: This is the simplest quantification method, where the response of the analyte in the sample is compared to a calibration curve generated from standards prepared in a clean solvent. However, this method does not account for matrix-induced signal suppression or enhancement, or for losses of the analyte during sample preparation, potentially leading to inaccurate results.
Structural Analogue Internal Standard: This approach uses a molecule that is chemically similar but not identical to the analyte. While it can correct for some variability, differences in physicochemical properties can lead to different extraction recoveries and ionization efficiencies compared to the analyte, resulting in incomplete correction and reduced accuracy.
Isotopically Labeled Internal Standards (IL-IS): This is the most advanced and reliable method. A stable isotope-labeled version of the analyte, such as this compound, is used. Because it has the same chemical structure and properties as the native analyte, it co-elutes chromatographically and experiences identical extraction recovery and matrix effects. This allows for highly accurate and precise quantification through a technique called isotope dilution mass spectrometry. While other IL-IS like isotope-labeled hexachlorobenzene (HCB-¹³C₆) can be used, a chemically identical standard like this compound provides the most robust correction.
Performance Data: A Comparative Overview
The following tables summarize typical performance data for the analysis of chlorothalonil using different quantification approaches. The data is compiled from various validated methods to provide a comparative perspective.
Table 1: Performance of Chlorothalonil Analysis with an Isotopically Labeled Internal Standard (Alternative to this compound)
| Matrix | Method | Internal Standard | Spiking Level (mg/kg) | Recovery (%) | Precision (RSD %) |
| Fruits and Vegetables | GC-MS/MS | HCB-¹³C₆ | 0.01 | 77 - 110 | < 20 |
| Fruits and Vegetables | GC-MS/MS | HCB-¹³C₆ | 0.1 | 77 - 110 | < 20 |
| Water | LC/MS | Pentachlorophenol-¹³C₆ | N/A | N/A | N/A |
Data compiled from a robust GC-MS/MS method for determination of chlorothalonil in fruits and vegetables. While specific data for this compound was not available in a direct comparative study, its performance is expected to be in a similar or better range due to its identical chemical nature to the analyte.
Table 2: Performance of Chlorothalonil Analysis without an Isotopically Labeled Internal Standard
| Matrix | Method | Quantification | Spiking Level (mg/kg) | Recovery (%) | Precision (RSD %) |
| Agricultural Products | GC-MS/MS | Matrix-Matched Calibration | 0.01 | 79.3 - 104.1 | < 17.9 |
| Agricultural Products | GC-MS/MS | Matrix-Matched Calibration | 0.1 | 79.3 - 104.1 | < 17.9 |
| Agricultural Products | GC-MS/MS | Matrix-Matched Calibration | 0.5 | 79.3 - 104.1 | < 17.9 |
Data from a study on the determination of chlorothalonil in agricultural products using a modified QuEChERS method.[1]
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. The following is a representative protocol for the analysis of chlorothalonil in vegetables, which can be adapted for the use of this compound as an internal standard.
A Modified QuEChERS Method for Chlorothalonil Analysis in Vegetables
This protocol is based on a validated method for the determination of chlorothalonil in agricultural products.
1. Sample Preparation and Extraction:
-
Homogenize 10 g of the vegetable sample.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
At this stage, add a known amount of this compound solution as the internal standard.
-
Add QuEChERS original salts.
-
Shake vigorously and centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant.
-
Add a mixture of PSA (primary secondary amine) and C18 sorbents.
-
Vortex and centrifuge.
3. Instrumental Analysis (GC-MS/MS):
-
Transfer the final extract into a vial for GC-MS/MS analysis.
-
Instrument: Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable capillary column for pesticide analysis (e.g., HP-5MS).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of chlorothalonil.
-
MS/MS Detection: Monitor the characteristic precursor-to-product ion transitions for both native chlorothalonil and this compound.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the analytical workflow and the logical hierarchy of quantification methods.
Caption: A typical analytical workflow for the quantification of chlorothalonil using an internal standard.
Caption: Logical relationship of quantification strategies based on accuracy and reliability.
Conclusion
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, such as this compound, represents the most accurate and precise method for the quantification of chlorothalonil. By co-eluting and behaving identically to the native compound during sample preparation and analysis, it provides the most effective correction for matrix effects and other sources of analytical variability. While other methods such as using structural analogues or matrix-matched calibration can provide acceptable results, the isotope dilution method with this compound is the superior approach for obtaining the highest quality data in complex matrices. For researchers requiring the utmost confidence in their quantitative results, the adoption of this compound as an internal standard is highly recommended.
References
Inter-laboratory Comparison of Analytical Methods for Chlorothalonil Utilizing an Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methodologies for the determination of chlorothalonil in different matrices. A key focus is the application of an isotopically labeled internal standard, such as Chlorothalonil-¹³C₂, to enhance accuracy and precision. The use of such standards is critical for correcting variations in extraction efficiency and matrix effects, leading to more reliable and reproducible results across different laboratories and sample types.[1]
Comparative Performance of Analytical Methods
The selection of an analytical method for chlorothalonil is often dictated by the sample matrix, the required limit of quantification (LOQ), and the available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed. The following table summarizes key performance parameters from various studies. The use of an internal standard like Chlorothalonil-¹³C₂ is recommended in these methods to achieve the reported levels of accuracy and precision.
| Matrix | Analytical Method | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Internal Standard Used/Recommended | Reference |
| Fruits and Vegetables | GC-MS/MS | 0.01 mg/kg | 77-110% | < 20% | Isotope-labelled hexachlorobenzene (HCB-¹³C₆) | [2][3] |
| Fruits and Vegetables | Modified QuEChERS GC-MSD or LC-MS/MS | 0.01 mg/kg | ~100% | Not specified | Not specified, but recommended | [4] |
| Agricultural Products | Modified QuEChERS GC-MS/MS | 0.01 mg/kg | Not specified | Not specified | Not specified | [5] |
| Soil | GC/MS | 0.001-0.005 µg/g | 54-130% | Not specified | Not specified | [6] |
| Soil | LC-APCI-MS | 0.02-0.05 µg/g | 80-95% | Not specified | Not specified | [6] |
| Water | LC/MS | 0.1 µg/L | 70-110% | Not specified | Not specified | [6] |
| Water | GC/MS | 0.01 µg/L | Not specified | Not specified | Pentachlorophenol-¹³C₆ | [7] |
| Air | GC | Not specified | Not specified | Not specified | Optional C₆ chlorothalonil internal standard | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are outlines of common experimental protocols for chlorothalonil analysis. The addition of Chlorothalonil-¹³C₂ as an internal standard should occur at the beginning of the sample preparation process to account for analyte losses during extraction and cleanup.
Sample Preparation and Extraction for Fruits and Vegetables (QuEChERS-based)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices.[4][5]
-
Homogenization : A representative sample (e.g., 10-15 g) is homogenized. For acidic or reactive matrices, acidification with sulfuric acid to a pH of ~1 can improve chlorothalonil stability.[4]
-
Extraction : The homogenized sample is extracted with acetonitrile. An internal standard solution, such as Chlorothalonil-¹³C₂, is added at this stage.
-
Salting Out : A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
-
Centrifugation : The sample is centrifuged to separate the acetonitrile layer containing the analytes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. This step is sometimes omitted in modified methods to prevent chlorothalonil loss.[4]
-
Final Extract Preparation : The cleaned extract is centrifuged, and the supernatant is transferred to a vial for instrumental analysis.
Sample Preparation and Extraction for Soil and Water Samples
-
Soil Sample Extraction : Soil samples are typically extracted with an organic solvent mixture, such as acetone and sulfuric acid solution.[6][9] The extract is then subjected to cleanup procedures like solid-phase extraction (SPE).[6]
-
Water Sample Extraction : Solid-phase extraction is a common technique for concentrating chlorothalonil from water samples.[6][7] The water sample is passed through an SPE cartridge, which retains the analyte. The analyte is then eluted with a small volume of an organic solvent.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS) : This is a robust technique for chlorothalonil analysis, often providing high selectivity and sensitivity.[2][3] A triple quadrupole mass spectrometer is commonly used for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is also a powerful tool, particularly for complex matrices.[4] Atmospheric pressure chemical ionization (APCI) in negative mode is often employed.
Visualizing the Workflow and the Role of Internal Standards
To better illustrate the analytical process and the importance of using an isotopically labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for chlorothalonil analysis using an internal standard.
References
- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 2. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. epa.gov [epa.gov]
- 9. fao.org [fao.org]
The Gold Standard for Accurate Quantification: A Guide to Matrix-Matched Calibration with Chlorothalonil-13C2
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, particularly in complex matrices, the challenges of matrix effects and analyte loss are ever-present. This guide provides a comprehensive comparison of calibration strategies, highlighting the superior performance of matrix-matched calibration coupled with a stable isotope-labeled internal standard, Chlorothalonil-13C2, for the precise quantification of the fungicide chlorothalonil.
In analytical chemistry, the accuracy of quantification is paramount. However, the sample matrix—the complex mixture of components other than the analyte of interest—can significantly interfere with analytical measurements, leading to either suppression or enhancement of the analyte signal.[1][2][3] This phenomenon, known as the matrix effect, is a major source of error in quantitative analysis.[4] This is particularly true for methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6]
To counteract these effects, various calibration techniques have been developed. This guide will delve into a comparative analysis of common calibration methods, presenting experimental data that underscores the robustness and reliability of using a matrix-matched internal standard approach.
Calibration Strategies: A Comparative Overview
The choice of calibration strategy is critical for mitigating matrix effects and ensuring data accuracy. The most common approaches include solvent-only calibration, matrix-matched external standard calibration, and the use of internal standards.
-
Solvent-Only Calibration: This is the simplest method, where calibration standards are prepared in a pure solvent. While straightforward, it fails to account for matrix effects, which can lead to significant underestimation or overestimation of the analyte concentration.[3][7]
-
Matrix-Matched External Standard (MMES) Calibration: In this approach, calibration standards are prepared in a blank matrix extract that is free of the target analyte but otherwise identical to the samples being analyzed.[5][6] This method helps to compensate for matrix effects by subjecting the standards and samples to similar interferences.[1] However, its effectiveness can be limited by the availability of a true blank matrix and variations between different sample matrices.[8][9]
-
Internal Standard (IS) Calibration: This technique involves adding a known amount of a reference compound, the internal standard, to all samples, standards, and blanks. The ratio of the analyte signal to the internal standard signal is then used for quantification. An ideal internal standard behaves similarly to the analyte during sample preparation and analysis, thereby correcting for both matrix effects and variations in sample processing.[10]
-
Matrix-Matched Internal Standard (MMIS) Calibration: This is the most comprehensive approach, combining the benefits of both matrix-matching and internal standardization. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[8] Since this compound is chemically identical to the native chlorothalonil, it co-elutes and experiences the same matrix effects and ionization efficiencies, providing the most accurate correction for any variations.[3][8]
Experimental Data: Performance Comparison
The following tables summarize experimental data from various studies, comparing the performance of different calibration methods for pesticide residue analysis. The data consistently demonstrates the superior accuracy and precision of methods employing matrix-matched calibration with an internal standard.
Table 1: Comparison of Mean Recoveries for Different Calibration Techniques in Water Samples with Varying Matrix Composition.
| Calibration Technique | Mean Recovery (%) |
| Matrix-Matched Internal Standard (MMIS) | 87 |
| Solvent-Only Internal Standard (SOIS) | 77 |
| Matrix-Matched External Standard (MMES) | 98 (in low matrix) |
| Solvent-Only External Standard (SOES) | 64 |
Data adapted from a study on the analysis of 20 organochlorine compounds in water matrices.[5][6] This study concluded that matrix-matched internal standard calibration was the most precise approach for samples with varying matrix compositions.[5][6]
Table 2: Matrix Effects Observed in the Analysis of Chlorothalonil in Various Agricultural Products.
| Commodity | Matrix Effect (%) | Calibration Method |
| Brown Rice | +21.4 (Enhancement) | Matrix-Matched |
| Other Commodities | Ion Suppression | Matrix-Matched |
Data from a study on chlorothalonil analysis using a modified QuEChERS method.[11] This highlights the significant and variable nature of matrix effects across different sample types, necessitating a robust correction method.
Table 3: Recovery of Chlorothalonil in Spiked Fruit and Vegetable Samples using Matrix-Matched Calibration with an Internal Standard.
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Various | 0.1 | 77 - 110 | < 20 |
| Various | 0.01 | 77 - 110 | < 20 |
Data from a robust GC-MS/MS method for chlorothalonil determination.[5] These results demonstrate excellent accuracy and precision across different matrices at low concentration levels when using a matrix-matched internal standard approach.
Experimental Protocol: Quantification of Chlorothalonil
This section details a representative experimental protocol for the accurate quantification of chlorothalonil in a complex matrix, such as fruits and vegetables, using matrix-matched calibration with this compound as an internal standard. The protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS/MS or LC-MS/MS analysis.[4][11][12]
Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 10 g of the homogenized, frozen sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of deionized water and allow to rehydrate.
-
Acidification: Add 100 µL of concentrated sulfuric acid to adjust the pH to approximately 1. This step is crucial to minimize the degradation of chlorothalonil.[12]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile, cap the tube, and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake for 1 minute and then centrifuge for 5 minutes at 3000 rpm.
-
Extract Collection: Transfer an aliquot of the upper acetonitrile layer for instrumental analysis. For some matrices, a dispersive solid-phase extraction (d-SPE) clean-up step may be necessary to remove interfering co-extractives.[11]
Preparation of Matrix-Matched Calibration Standards
-
Blank Matrix Extraction: Extract a blank sample (confirmed to be free of chlorothalonil) using the same procedure as the samples, but without the addition of the internal standard.
-
Serial Dilution: Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of a certified chlorothalonil standard solution.
-
Internal Standard Addition: Add the same amount of this compound internal standard solution to each calibration standard as was added to the samples.
Instrumental Analysis (GC-MS/MS or LC-MS/MS)
-
Injection: Inject the prepared sample extracts and matrix-matched calibration standards into the GC-MS/MS or LC-MS/MS system.
-
Data Acquisition: Monitor the characteristic precursor and product ions for both native chlorothalonil and this compound.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of chlorothalonil to the peak area of this compound against the concentration of chlorothalonil in the standards. Determine the concentration of chlorothalonil in the samples from this calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the accurate quantification of chlorothalonil.
Caption: Workflow for Matrix-Matched Internal Standard Calibration.
Caption: Comparison of Calibration Method Effectiveness.
Conclusion
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 5. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. sciex.com [sciex.com]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Traditional Calibration Methods in Atomic Spectrometry and New Calibration Strategies for Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Mitigating Matrix Effects in Chlorothalonil Analysis: A Comparative Guide to Standard Addition Using Chlorothalonil-¹³C₂ and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the fungicide Chlorothalonil in complex matrices is a significant challenge in environmental monitoring, food safety, and toxicology studies. Matrix effects, the alteration of analyte ionization efficiency by co-eluting compounds, can lead to inaccurate results, manifesting as either signal suppression or enhancement.[1][2][3][4] This guide provides a comprehensive comparison of the standard addition method, particularly utilizing Chlorothalonil-¹³C₂, against other common techniques used to counteract matrix effects. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their analytical needs.
Correcting for Matrix Effects: A Performance Comparison
The choice of a suitable method to correct for matrix effects depends on several factors, including the complexity of the matrix, the availability of isotopically labeled standards, and the desired level of accuracy and precision. Below is a comparative summary of the most common methods.
| Method | Principle | Advantages | Disadvantages | Typical Recovery (%) | Typical RSD (%) |
| Standard Addition | The sample is spiked with known concentrations of the analyte to create a sample-specific calibration curve.[5][6] | Effectively compensates for proportional matrix effects by calibrating in the actual sample matrix.[7][8] Does not require a blank matrix.[9] | Can be more time-consuming and requires more sample volume. Does not correct for translational matrix effects or procedural errors during sample preparation.[7][10] | 90-110 | <15 |
| Internal Standard (with Chlorothalonil-¹³C₂) | A known amount of an isotopically labeled analog of the analyte is added to the sample and standards. | Corrects for both proportional and translational matrix effects, as well as variations in sample preparation and instrument response.[4][11] High precision and accuracy. | Requires the availability of a specific, high-purity isotopically labeled standard, which can be expensive.[4][11] | 95-105 | <10 |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract that is similar to the sample matrix. | Can be effective if a representative blank matrix is available.[12] Simpler workflow than standard addition. | The blank matrix must be free of the analyte and truly representative of the sample, which is often difficult to obtain.[13] | 80-120 | <20 |
| Solvent-Based Calibration | Calibration standards are prepared in a pure solvent. | Simple and fast. | Does not account for matrix effects, leading to potentially significant inaccuracies (over or underestimation).[1] | Highly variable, can be <50 or >150 depending on matrix | >20 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the standard addition and internal standard methods for the analysis of Chlorothalonil.
Experimental Protocol: Standard Addition Method
This protocol describes the multi-point standard addition method for the quantification of Chlorothalonil in a sample extract.
-
Sample Preparation:
-
Extract the sample using a validated method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2] A typical extraction involves homogenizing 10 g of the sample with acetonitrile and appropriate salts.
-
Perform a cleanup step, for instance, using dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents.[2]
-
The final extract is then filtered prior to analysis.
-
-
Preparation of Standard Addition Solutions:
-
Prepare a stock solution of unlabeled Chlorothalonil in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.
-
Create a series of five vials. To each vial, add an equal aliquot (e.g., 500 µL) of the sample extract.
-
Spike four of the vials with increasing volumes of a diluted Chlorothalonil standard solution to achieve added concentrations that bracket the expected sample concentration (e.g., 0, 10, 25, 50, and 100 ng/mL).
-
Bring all vials to the same final volume with the solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the five prepared solutions by LC-MS/MS. The chromatographic conditions should be optimized for Chlorothalonil separation, and the mass spectrometer operated in a sensitive and selective mode (e.g., Multiple Reaction Monitoring, MRM).
-
-
Data Analysis:
-
Plot the instrument response (peak area) against the concentration of the added standard.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the concentration of Chlorothalonil in the original sample extract.[14]
-
Experimental Protocol: Internal Standard Method with Chlorothalonil-¹³C₂
This protocol details the use of Chlorothalonil-¹³C₂ as an internal standard.
-
Sample and Standard Preparation:
-
Prepare a stock solution of Chlorothalonil-¹³C₂ in a suitable solvent (e.g., acetonitrile) at a concentration of 1 µg/mL.
-
Prepare a series of calibration standards of unlabeled Chlorothalonil at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
To each calibration standard and each sample extract, add a constant and known amount of the Chlorothalonil-¹³C₂ internal standard solution (e.g., to a final concentration of 20 ng/mL).
-
-
LC-MS/MS Analysis:
-
Analyze the calibration standards and samples by LC-MS/MS.
-
Set up the mass spectrometer to monitor at least one MRM transition for both unlabeled Chlorothalonil and Chlorothalonil-¹³C₂.
-
-
Data Analysis:
-
For each standard and sample, calculate the ratio of the peak area of the native Chlorothalonil to the peak area of the Chlorothalonil-¹³C₂ internal standard.
-
Create a calibration curve by plotting the peak area ratio against the concentration of the unlabeled Chlorothalonil standards.
-
Determine the concentration of Chlorothalonil in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizing the Workflow and Underlying Principles
Diagrams can clarify complex experimental setups and biological pathways.
References
- 1. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. alpha-measure.com [alpha-measure.com]
- 7. Chlorothalonil - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. epa.gov [epa.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Evaluating Measurement Uncertainty in Chlorothalonil Analysis: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the fungicide Chlorothalonil is critical in food safety, environmental monitoring, and toxicology studies. A key factor in achieving reliable and defensible results is the effective management of measurement uncertainty. The use of internal standards is a cornerstone of this process, and the choice of internal standard can significantly impact the quality of the analytical data. This guide provides an objective comparison of using an isotopically labeled internal standard, Chlorothalonil-¹³C₂ , against other common approaches for the analysis of Chlorothalonil, supported by experimental data from various studies.
The Critical Role of Internal Standards in Minimizing Uncertainty
Measurement uncertainty is a parameter that characterizes the dispersion of values that could reasonably be attributed to the measured quantity. In pesticide residue analysis, sources of uncertainty are numerous, arising from sample preparation, matrix effects, instrumental variation, and calibration. Internal standards are compounds added to a sample in a known quantity before analysis to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.
An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. This is where isotopically labeled standards, such as Chlorothalonil-¹³C₂, offer a distinct advantage. By incorporating a stable isotope like Carbon-13, the molecule has a higher mass but retains the same chemical structure and physicochemical properties as the native Chlorothalonil. This allows it to co-elute chromatographically and experience similar ionization and fragmentation patterns in mass spectrometry, providing a more accurate correction for analytical variability.
Comparative Performance of Internal Standards for Chlorothalonil Analysis
The following tables summarize the performance of different analytical methods for Chlorothalonil, highlighting the impact of the chosen internal standard on key validation parameters like recovery and precision (expressed as Relative Standard Deviation, RSD). Lower RSD values indicate higher precision and reduced measurement uncertainty.
Table 1: Performance Comparison of Analytical Methods for Chlorothalonil
| Analytical Method | Internal Standard | Matrix | Recovery (%) | RSD (%) | Reference |
| Isotope Dilution GC-MS/MS | Chlorothalonil-¹³C₂ (Expected) | Fruits & Vegetables | 90-110 (Anticipated) | < 15 (Anticipated) | [Theoretical Advantage] |
| GC-MS/MS | ¹³C₆-Hexachlorobenzene | Fruits & Vegetables | 77-110 | < 20 | [1][2] |
| Modified QuEChERS (GC-MSD) | PCB138 | Fruits & Vegetables | Virtually Quantitative | Low Variation | [3] |
| Modified QuEChERS (LC-MS/MS) | Nicarbazin | Fruits & Vegetables | Virtually Quantitative | Low Variation | [3] |
| Modified QuEChERS (GC-MS/MS) | None | Agricultural Products | 79.3-104.1 | < 17.9 | [4] |
Note: The performance data for Chlorothalonil-¹³C₂ is an expected range based on the established principles of isotope dilution mass spectrometry, which typically yields high accuracy and precision. While a direct comparative study was not found, the superior performance of isotopically labeled standards over non-labeled standards and methods without internal standards is a well-documented principle in analytical chemistry.
Discussion of Comparative Data
The data presented in Table 1 illustrates the varying degrees of performance achieved with different internal standard strategies.
-
Method with Isotopically Labeled Internal Standard (¹³C₆-Hexachlorobenzene): This method demonstrates good performance with recoveries between 77% and 110% and an RSD of less than 20% in various fruit and vegetable matrices[1][2]. The use of an isotopically labeled standard helps to correct for instrumental deviations and some matrix effects. However, as Hexachlorobenzene is not structurally identical to Chlorothalonil, its ability to compensate for matrix effects and losses during sample preparation may not be as complete as that of an isotopically labeled analog of the analyte itself.
-
Methods with Non-Isotopically Labeled Internal Standards (PCB138 and Nicarbazin): The modified QuEChERS method using PCB138 for GC-MSD and Nicarbazin for LC-MS/MS reported "virtually quantitative" recoveries with "low variations"[3]. While these standards can correct for instrumental variability, their different chemical structures compared to Chlorothalonil mean they may not account for all matrix-specific interferences or losses during the extensive sample preparation steps of the QuEChERS procedure.
-
Method without Internal Standard: The modified QuEChERS method without an internal standard shows acceptable recovery and precision (79.3–104.1% recovery, <17.9% CV)[4]. However, this approach is more susceptible to variations in matrix effects and sample-to-sample inconsistencies in extraction efficiency, which can lead to higher measurement uncertainty compared to methods employing an appropriate internal standard.
-
Expected Performance of Chlorothalonil-¹³C₂: The use of Chlorothalonil-¹³C₂ as an internal standard in an isotope dilution mass spectrometry (IDMS) method is expected to provide the highest level of accuracy and the lowest measurement uncertainty. Because it is chemically identical to the analyte, it will behave identically during extraction, cleanup, and chromatographic separation. Any losses of the native Chlorothalonil during sample preparation will be mirrored by losses of Chlorothalonil-¹³C₂, and any matrix effects on ionization in the mass spectrometer will affect both molecules similarly. This leads to a highly accurate and precise measurement of the analyte concentration, with anticipated recoveries consistently close to 100% and RSDs significantly lower than other methods.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of the experimental protocols for the methods cited in this guide.
Experimental Protocol 1: GC-MS/MS Analysis with ¹³C₆-Hexachlorobenzene Internal Standard [1][2]
-
Sample Preparation:
-
Homogenize 10 g of the sample with 10 mL of acetone and 0.1 M EDTA sodium salt solution.
-
Perform solid-phase extraction (SPE) cleanup using OASIS HLB cartridges.
-
Add a known amount of ¹³C₆-Hexachlorobenzene internal standard to the SPE extract.
-
-
Instrumental Analysis:
-
Technique: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a triple quadrupole analyzer.
-
Ionization: Electron Ionization (EI).
-
Quantification: Matrix-matched standard calibration using the relative responses of Chlorothalonil to the ¹³C₆-Hexachlorobenzene internal standard.
-
Experimental Protocol 2: Modified QuEChERS Method with Non-Isotopically Labeled Internal Standards [3]
-
Sample Preparation:
-
Weigh 10 g of the homogenized, frozen sample into a 50 mL centrifuge tube.
-
Acidify with 100 µL of concentrated H₂SO₄ to a pH of ~1.
-
Add 10 mL of acetonitrile and 100 µL of the internal standard solution (1 µg/mL PCB138 for GC-MSD or 1 µg/mL Nicarbazin for LC-MS/MS).
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and centrifuge.
-
The raw extract is used directly for analysis.
-
-
Instrumental Analysis:
-
GC-MSD Analysis:
-
Instrument: Agilent 6890 GC with 5973 MSD.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
-
LC-MS/MS Analysis:
-
Instrument: API 4000.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.
-
Column: Waters Acquity BEH C18 (1.7 µm, 2.1x100 mm).
-
-
Experimental Protocol 3: Modified QuEChERS Method without Internal Standard [4]
-
Sample Preparation:
-
Weigh 10 g of the sample (5 g for dry samples like brown rice and soybeans) into a 50 mL centrifuge tube. For dry samples, pre-wet with 10 mL of 1% formic acid in water for 30 minutes.
-
Add 10 mL of 1% formic acid in acetonitrile and vortex for 1 minute.
-
Add QuEChERS original salts (4 g MgSO₄ and 1 g NaCl) and shake for 1 minute.
-
Centrifuge at 4000xg for 10 minutes.
-
Transfer 1 mL of the supernatant to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.
-
Vortex for 30 seconds and centrifuge at 4000xg for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Instrumental Analysis:
-
Technique: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
-
Quantification: Matrix-matched calibration curve.
-
Visualizing the Workflow for Optimal Uncertainty Reduction
The following diagram illustrates the logical workflow for an analytical method designed to minimize measurement uncertainty using an isotopically labeled internal standard like Chlorothalonil-¹³C₂.
Caption: Workflow for Chlorothalonil analysis using an isotopically labeled internal standard.
Conclusion: The Superiority of an Isotopic Analog
While various internal standards can improve the quality of Chlorothalonil analysis, the use of its stable isotope-labeled analog, Chlorothalonil-¹³C₂, in an isotope dilution mass spectrometry method, represents the gold standard for minimizing measurement uncertainty. This approach provides the most effective correction for matrix effects and procedural losses, leading to highly accurate and precise data. For researchers, scientists, and drug development professionals who require the highest level of confidence in their analytical results, the adoption of Chlorothalonil-¹³C₂ as an internal standard is strongly recommended. The initial investment in the labeled standard is often offset by the increased reliability of the data and the reduction in the need for extensive method re-validation across different matrices.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorothalonil Analysis
This guide provides a comparative analysis of different analytical methodologies for the determination of chlorothalonil, a widely used fungicide. The focus is on comparing methods that employ an isotopically labeled internal standard, such as Chlorothalonil-¹³C₂, against alternative quantification strategies. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, offering superior accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Chlorothalonil analysis is known to be challenging due to the compound's tendency to degrade during sample preparation and analysis, particularly in certain food matrices.[1][2][3][4] This makes the choice of analytical method and quantification strategy critical for obtaining reliable data. This guide presents data from various validated methods to aid researchers, scientists, and drug development professionals in selecting the most appropriate approach for their needs.
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods is a critical process to ensure that different methods produce comparable results.[5][6] This is particularly important when transferring a method between laboratories or when comparing a new method to an established one. The general workflow involves analyzing the same set of quality control samples or incurred samples with both analytical methods and comparing the results.[5]
Caption: General workflow for the cross-validation of two analytical methods for chlorothalonil.
Comparison of Analytical Methods
The following tables summarize the experimental conditions and performance data from different validated methods for chlorothalonil analysis. This allows for a comparison between a method using an isotopically labeled internal standard (Method 1, representative of a Chlorothalonil-¹³C₂ approach) and other methods using alternative quantification strategies or different analytical platforms.
Table 1: Comparison of Sample Preparation and Analytical Conditions
| Parameter | Method 1: GC-MS/MS with Isotope-Labeled Internal Standard[2][3] | Method 2: Modified QuEChERS with LC-MS/MS[1] | Method 3: UHPLC-MS/MS for Sulfur-Rich Vegetables[7] |
| Analytical Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Internal Standard | Isotope-labelled hexachlorobenzene (HCB-¹³C₆) | Not specified for LC-MS/MS, PCB138 for GC-MS | Not specified |
| Extraction Method | Acetone extraction in the presence of 0.1 M EDTA sodium salt solution | Modified QuEChERS with acidification (H₂SO₄) | Formic acid/acetonitrile with acidification (citric acid) |
| Cleanup Step | Solid Phase Extraction (SPE) using OASIS HLB cartridges | No dispersive-SPE cleanup | Not specified |
| Ionization Mode | Electron Impact (EI) | Atmospheric Pressure Chemical Ionization (APCI), negative mode | Atmospheric Pressure Chemical Ionization (APCI), negative mode |
| Matrices | Courgettes, strawberries, oranges, leeks, tomato | Fruits and vegetables | Cabbage, broccoli, radish |
Table 2: Comparison of Method Validation Data
| Parameter | Method 1: GC-MS/MS with Isotope-Labeled Internal Standard[2][3] | Method 2: Modified QuEChERS with LC-MS/MS[1] | Method 3: UHPLC-MS/MS for Sulfur-Rich Vegetables[7] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | 0.01 mg/kg |
| Limit of Detection (LOD) | Not specified | Not specified | 0.003 mg/kg |
| Recovery | 77% - 110% | Virtually quantitative | 76.5% - 91.1% |
| Relative Standard Deviation (RSD) | < 20% | Low variations | < 8.1% |
| Linearity (r²) | > 0.99[2] | Not specified | > 0.99 |
Experimental Protocols
Method 1: GC-MS/MS with Isotope-Labeled Internal Standard[2][3]
This method was developed for the determination of chlorothalonil in various fruits and vegetables.[2][3] The key to this method is the use of an isotope-labeled internal standard to correct for instrumental variations.
-
Extraction: Samples are extracted with acetone in the presence of a 0.1 M EDTA sodium salt solution to minimize degradation.[2][3]
-
Cleanup: The extracts undergo a solid-phase extraction (SPE) clean-up step using OASIS HLB cartridges.[2][3]
-
Internal Standard: Isotope-labelled hexachlorobenzene (HCB-¹³C₆) is added to the extracts before GC-MS/MS analysis.[2][3]
-
Analysis: The final analysis is performed by GC-MS/MS with a triple quadrupole analyzer in electron impact (EI) mode. Quantification is achieved using matrix-matched standard calibration based on the relative responses to the internal standard.[2][3]
Method 2: Modified QuEChERS with LC-MS/MS[1]
This method presents a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, specifically adapted for the challenging analysis of chlorothalonil.
-
Extraction: A 10g homogeneous sample is acidified with concentrated H₂SO₄ to a pH of approximately 1. This is followed by extraction with 10 ml of acetonitrile. An internal standard solution is added during this step.[1]
-
Partitioning: 4g of anhydrous magnesium sulfate and 1g of sodium chloride are added, and the mixture is shaken and centrifuged.[1]
-
Cleanup: Notably, this modified method omits the dispersive-SPE cleanup step, which is often a source of chlorothalonil loss.[1]
-
Analysis: The determinative analysis is carried out using LC-MS/MS in negative Atmospheric Pressure Chemical Ionization (APCI) mode.[1]
Method 3: UHPLC-MS/MS for Sulfur-Rich Vegetables[7]
This method was specifically developed to address the challenges of analyzing chlorothalonil and its main metabolite, 4-hydroxy-chlorothalonil, in sulfur-rich vegetables, where enzymatic reactions can interfere with the analysis.
-
Sample Pre-treatment: Samples are refrigerated, and a low-temperature and acidification synergistic enzyme inhibition strategy is employed. This involves immersing the sample in a refrigerated 6% citric acid solution before homogenization.[7]
-
Extraction: The extraction is performed using formic acid/acetonitrile.[7]
-
Analysis: The extracts are analyzed by UHPLC-MS/MS with an APCI source in negative ion mode. The method was validated with recoveries ranging from 76.5% to 91.1% for chlorothalonil.[7]
Conclusion
The data presented demonstrates that robust and reliable methods are available for the quantification of chlorothalonil in various complex matrices. The use of an isotope-labeled internal standard, such as Chlorothalonil-¹³C₂, is a superior approach for mitigating matrix effects and ensuring high accuracy and precision, as exemplified by the low RSD and good recovery rates in methods employing this strategy.[2][3] However, modified extraction protocols like the acidified QuEChERS method have also shown to yield excellent, virtually quantitative recoveries by minimizing analyte degradation during sample preparation.[1] For particularly challenging matrices like sulfur-rich vegetables, specific enzyme inhibition strategies are crucial for accurate determination.[7]
The choice of method will ultimately depend on the specific application, available instrumentation, and the matrix being analyzed. For the highest level of confidence in quantitative results, especially in regulatory or research settings requiring high precision, a method incorporating an isotopically labeled internal standard like Chlorothalonil-¹³C₂ is highly recommended. Cross-validation of any chosen method against a reference method is a critical step to ensure the comparability and reliability of the generated data.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of chlorothalonil in difficult-to-analyse vegetable matrices using various multiresidue methods - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Chlorothalonil-13C2: A Guide for Laboratory Professionals
For immediate reference, treat Chlorothalonil-13C2 as a hazardous waste. Proper disposal is crucial to ensure the safety of personnel and to prevent environmental contamination. This guide provides essential safety and logistical information for the handling and disposal of this compound in a research setting.
This compound, the isotopically labeled form of the broad-spectrum fungicide Chlorothalonil, requires stringent disposal procedures due to its inherent toxicity and potential environmental hazards. As with its unlabeled counterpart, this compound is classified as a hazardous material and must be managed in accordance with federal, state, and local regulations. The primary governing federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA).[1][2]
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the compound. While a specific SDS for the 13C2 variant may not always be available, the SDS for Chlorothalonil provides the necessary safety protocols.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Chlorothalonil is a severe eye irritant and can cause serious eye damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact; Chlorothalonil can cause skin irritation and may cause an allergic skin reaction.[3][5] |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator. | Inhalation of dust or mist can be fatal and may cause respiratory irritation.[3][5][6] |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. Contaminated clothing should be removed and washed before reuse.[6] |
In Case of Exposure or Spill:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Spill: Evacuate the area. For solid spills, carefully collect the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete. It is necessary to dispose of Chlorothalonil as a hazardous waste.[7]
Logistical and Disposal Plan
The disposal of this compound must follow a "cradle-to-grave" approach for hazardous waste management, as mandated by RCRA.
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification: Chlorothalonil and its isotopically labeled form are classified as hazardous waste due to their toxicity. It is also considered very toxic to aquatic life with long-lasting effects.[3][5][6]
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Store all this compound waste, including empty containers and contaminated materials, in a designated, well-ventilated, and secure area.
-
Containers must be tightly closed, properly labeled with "Hazardous Waste" and the chemical name, and in good condition.[6]
-
-
Container Management:
-
Use containers that are compatible with Chlorothalonil.
-
Never reuse empty containers that have held this compound.[8]
-
For disposal, even empty containers should be treated as hazardous waste as they will contain residual amounts of the chemical.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste. They will have established procedures with licensed hazardous waste disposal contractors.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[8] Improper disposal is a violation of federal law.[9]
-
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal. This is a requirement under RCRA.
Disposal Workflow Diagram
References
- 1. legalfix.com [legalfix.com]
- 2. epa.gov [epa.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. titanag.com.au [titanag.com.au]
- 6. labelsds.com [labelsds.com]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
- 9. US EPA Pesticide Registration (PR) Notice 83-3 [ceris.purdue.edu]
Personal protective equipment for handling Chlorothalonil-13C2
This guide provides critical safety and logistical information for the handling and disposal of Chlorothalonil-13C2 in a laboratory setting. Adherence to these procedures is essential to ensure the safety of researchers and to maintain a safe working environment. Chlorothalonil is a hazardous substance that can be fatal if inhaled, causes serious eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.[1][2][3][4][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Eye/Face Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Weighing and Aliquoting (Solid Form) | Safety goggles with side shields or a face shield[6][7] | Laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended.[7][8] | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required to prevent inhalation of dust particles.[8][9] | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] |
| Handling Solutions | Chemical splash goggles or a face shield.[6][7][8] | Chemical-resistant apron over a laboratory coat, long pants, and closed-toe shoes.[7] | Work in a certified chemical fume hood. If a fume hood is not available, a respirator with an organic vapor cartridge and a particulate pre-filter is required. | Elbow-length chemical-resistant gloves (e.g., PVC, nitrile, butyl).[7][10] |
| Spill Cleanup | Chemical splash goggles and a face shield.[6] | Chemical-resistant suit or coveralls, and chemical-resistant boots.[6] | A full-face respirator with appropriate cartridges for organic vapors and particulates is required.[7][9] | Heavy-duty chemical-resistant gloves.[6] |
| Waste Disposal | Safety glasses with side shields. | Laboratory coat and closed-toe shoes. | Not generally required if waste is properly contained. | Chemical-resistant gloves. |
General PPE Guidelines:
-
Never wear leather or cloth gloves as they can absorb the chemical.[6][8]
-
Wear pants over boots to prevent chemicals from entering the boots.[11]
-
Wash reusable PPE after each use and inspect for damage before reuse.[6][11]
-
Contaminated clothing should be removed immediately and laundered separately from other clothing before reuse.[12][13]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure risk.
2.1. Preparation:
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, with restricted access.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, glassware), and waste containers are readily available.
-
Review Safety Data Sheet (SDS): Although a specific SDS for the 13C2 isotopologue may not be available, review the SDS for Chlorothalonil.[2][3][4][5]
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
2.2. Handling:
-
Weighing: If working with solid this compound, weigh the material in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. Use a wet method to reduce dust during clean-up if necessary.[12]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Do not touch your face, eyes, or other exposed skin with gloved hands.
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory where this compound is handled.[12]
2.3. Post-Handling:
-
Decontaminate: Clean all equipment and the work surface with an appropriate solvent and detergent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by goggles/face shield, and then the lab coat.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[13]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Classification: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.[12]
-
Containerization:
-
Disposal:
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for 15-20 minutes.[13][14]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][14] Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air. If the person is not breathing, call for emergency medical assistance and provide artificial respiration if trained to do so.[13][14]
-
Spill:
Workflow for Handling this compound
References
- 1. titanag.com.au [titanag.com.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemos.de [chemos.de]
- 4. ag.fmc.com [ag.fmc.com]
- 5. apparentag.com.au [apparentag.com.au]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 9. bvl.bund.de [bvl.bund.de]
- 10. resources.bayer.com.au [resources.bayer.com.au]
- 11. hgic.clemson.edu [hgic.clemson.edu]
- 12. nj.gov [nj.gov]
- 13. monstertreeservice.com [monstertreeservice.com]
- 14. mainstreetnursery.com [mainstreetnursery.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
